1-(2,4-dimethoxyphenyl)-N-methylmethanamine
Description
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-11-7-8-4-5-9(12-2)6-10(8)13-3/h4-6,11H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVUWTHGZHDWMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368580 | |
| Record name | 1-(2,4-Dimethoxyphenyl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102503-23-1 | |
| Record name | 1-(2,4-Dimethoxyphenyl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(2,4-dimethoxyphenyl)methyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2,4-dimethoxyphenyl)-N-methylmethanamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of the currently available technical data on 1-(2,4-dimethoxyphenyl)-N-methylmethanamine. As of the latest literature review, there is no publicly available information regarding the specific pharmacological properties, mechanism of action, or receptor binding profile of this compound. The information presented herein is intended for research and informational purposes only.
Core Chemical Properties
This compound, also known as N-methyl-2,4-dimethoxybenzylamine, is a substituted benzylamine derivative. Its core chemical and physical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | (2,4-dimethoxyphenyl)-N-methylmethanamine | N/A |
| CAS Number | 102503-23-1 | N/A |
| Molecular Formula | C₁₀H₁₅NO₂ | N/A |
| Molecular Weight | 181.23 g/mol | N/A |
| Physical Form | Liquid | [1][2] |
| Boiling Point | 262.1 °C at 760 mmHg | N/A |
| Density | 1.012 g/cm³ | N/A |
| Refractive Index | 1.5 | N/A |
| pKa (Predicted) | 9.32 ± 0.10 | N/A |
| Purity (Typical) | 98% | [1][2] |
| Storage Conditions | Room temperature, in a dark, inert atmosphere | [1][2] |
Synthesis Protocol
A common method for the synthesis of this compound is via reductive amination of 2,4-dimethoxybenzaldehyde with methylamine, followed by reduction of the resulting imine.
Materials and Reagents
-
2,4-dimethoxybenzaldehyde
-
Methylamine solution (e.g., 33% in methanol)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hydrochloric acid (HCl), dilute solution
-
Sodium hydroxide (NaOH), dilute solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
Experimental Procedure
-
Imine Formation: A solution of 2,4-dimethoxybenzaldehyde (1.0 eq) in methanol is cooled to 0 °C. A solution of methylamine (4.0 eq) in methanol is added dropwise to the cooled aldehyde solution. The reaction mixture is stirred at 0 °C for 1 hour to facilitate the formation of the corresponding imine.
-
Reduction: To the same reaction mixture, sodium borohydride (1.2 eq) is added portion-wise at 0 °C. The reaction is then allowed to warm to room temperature and is stirred for 12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is acidified with a dilute solution of hydrochloric acid. The methanol is removed under reduced pressure. The resulting residue is diluted with water and then basified with a dilute sodium hydroxide solution.
-
Extraction: The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography using a gradient elution of ethyl acetate in hexane (e.g., 50-80%). The final product is typically obtained as a light yellow liquid.
Synthesis Workflow Diagram
Caption: Reductive amination synthesis workflow.
Potential Biological Activity (Speculative)
While no specific pharmacological data exists for this compound, the broader class of substituted benzylamine and benzamide derivatives has been explored for various biological activities. It is important to emphasize that the following is speculative and based on the activities of structurally related, but distinct, molecules.
-
Antimicrobial Activity: Some substituted benzylamine derivatives have been investigated for their potential as antimicrobial agents.
-
Central Nervous System (CNS) Activity: The benzylamine scaffold is present in numerous CNS-active compounds. Depending on the substitution pattern, these molecules can interact with a variety of receptors and transporters.
-
Enzyme Inhibition: Certain benzylamine derivatives have been shown to be inhibitors of various enzymes.
Further research, including in vitro screening and binding assays, would be necessary to determine if this compound possesses any of these or other biological activities.
Experimental Protocols for Future Research
Should a biological target for this compound be identified, standard experimental protocols can be employed to characterize its pharmacological profile.
Receptor Binding Assays
A generic workflow for a competitive radioligand binding assay is described below. This would need to be adapted based on the specific receptor of interest.
-
Membrane Preparation: Prepare cell membranes expressing the target receptor from either cultured cells or tissue homogenates.
-
Assay Buffer: Utilize a buffer system appropriate for the target receptor that includes protease inhibitors.
-
Competition Assay: Incubate the receptor preparation with a fixed concentration of a suitable radioligand and varying concentrations of this compound.
-
Separation: Separate bound from free radioligand using rapid filtration through glass fiber filters.
-
Detection: Quantify the amount of bound radioligand using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Experimental Workflow for Receptor Binding Assay
Caption: General workflow for a competitive receptor binding assay.
Conclusion
This compound is a readily synthesizable compound with well-defined chemical and physical properties. However, its biological activity and pharmacological profile remain uncharacterized in the public domain. This technical guide provides the foundational chemical information and outlines potential avenues for future pharmacological investigation. Researchers and drug development professionals are encouraged to use this information as a starting point for exploring the potential therapeutic applications of this and related molecules.
References
In-Depth Technical Guide to the Synthesis of N-(2,4-dimethoxybenzyl)-N-methylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-(2,4-dimethoxybenzyl)-N-methylamine, a key intermediate in the development of various pharmaceutical compounds. This document details a primary synthetic methodology, presents quantitative data in a structured format, and includes a visual representation of the chemical pathway.
Core Synthesis: Reductive Amination
The most common and efficient method for the synthesis of N-(2,4-dimethoxybenzyl)-N-methylamine is through the reductive amination of 2,4-dimethoxybenzaldehyde with methylamine. This reaction proceeds in two key stages: the formation of an intermediate imine, followed by its reduction to the target secondary amine.
A variety of reducing agents can be employed for this transformation, with sodium borohydride and sodium triacetoxyborohydride being common choices in a laboratory setting due to their selectivity and mild reaction conditions.[1][2] Catalytic hydrogenation using reagents like Raney nickel is also a viable, scalable method.
Reaction Pathway
The overall synthetic pathway can be visualized as follows:
Caption: Reductive amination pathway for the synthesis of N-(2,4-dimethoxybenzyl)-N-methylamine.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of N-(2,4-dimethoxybenzyl)-N-methylamine via reductive amination. Please note that yields can vary based on the specific reaction conditions and scale.
| Parameter | Value | Reference |
| Starting Materials | ||
| 2,4-Dimethoxybenzaldehyde | 1.0 equivalent | |
| Methylamine solution (e.g., 40% in H2O) | 1.5 - 3.0 equivalents | |
| Reducing Agent | ||
| Sodium Borohydride (NaBH4) | 1.1 - 1.5 equivalents | [3][4] |
| Sodium Triacetoxyborohydride (NaBH(OAc)3) | 1.2 - 1.5 equivalents | [2] |
| Reaction Conditions | ||
| Solvent | Methanol, Ethanol, Dichloromethane, or THF | [2][5] |
| Temperature | 0 °C to Room Temperature | |
| Reaction Time | 1 - 24 hours | |
| Product Characterization | ||
| Molecular Formula | C10H15NO2 | |
| Molecular Weight | 181.23 g/mol | |
| Boiling Point | 120–124°C at 8 mmHg (for the analogous 2,3-isomer) | |
| Yield | 77-93% (reported for analogous reactions) |
Detailed Experimental Protocols
Two detailed experimental protocols are provided below, utilizing different reducing agents.
Protocol 1: Reductive Amination using Sodium Borohydride
This protocol is adapted from established procedures for reductive amination.[3][4]
Materials:
-
2,4-Dimethoxybenzaldehyde
-
Methylamine (40% solution in water)
-
Sodium Borohydride (NaBH4)
-
Methanol
-
Hydrochloric Acid (for workup)
-
Sodium Hydroxide (for workup)
-
Diethyl ether or Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
Procedure:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dimethoxybenzaldehyde (1.0 eq) in methanol. To this solution, add methylamine solution (2.0 eq) dropwise at room temperature. Stir the mixture for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium borohydride (1.2 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of water. Acidify the mixture with hydrochloric acid to a pH of approximately 2. Extract the aqueous layer with diethyl ether or dichloromethane to remove any unreacted aldehyde. Make the aqueous layer basic (pH ~10) by the addition of a sodium hydroxide solution.
-
Isolation: Extract the basic aqueous layer with three portions of diethyl ether or dichloromethane. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure N-(2,4-dimethoxybenzyl)-N-methylamine.
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is adapted from a general procedure for reductive amination using sodium triacetoxyborohydride.[2]
Materials:
-
2,4-Dimethoxybenzaldehyde
-
Methylamine hydrochloride
-
Sodium Triacetoxyborohydride (NaBH(OAc)3)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution (for workup)
-
Anhydrous Sodium Sulfate (for drying)
Procedure:
-
Reaction Setup: To a solution of 2,4-dimethoxybenzaldehyde (1.0 eq) and methylamine hydrochloride (1.2 eq) in anhydrous DCM or DCE, add sodium triacetoxyborohydride (1.5 eq) in one portion at room temperature under a nitrogen atmosphere.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 30 minutes.
-
Isolation: Separate the organic layer and extract the aqueous layer with three portions of DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the desired N-(2,4-dimethoxybenzyl)-N-methylamine.
Characterization
-
Singlets for the two methoxy groups (OCH3).
-
A singlet for the N-methyl group (N-CH3).
-
A singlet for the benzylic protons (Ar-CH2-N).
-
Multiplets corresponding to the aromatic protons.
Further characterization can be performed using Carbon-13 NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Safety Considerations
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Sodium borohydride and sodium triacetoxyborohydride are moisture-sensitive and can react with water to produce flammable hydrogen gas.
-
Methylamine is a corrosive and flammable gas/liquid. Handle with care.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this synthesis.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Sodium triacetoxyborohydride [organic-chemistry.org]
- 3. Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O – Oriental Journal of Chemistry [orientjchem.org]
- 4. scispace.com [scispace.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. rsc.org [rsc.org]
Technical Guide: N-(2,4-Dimethoxybenzyl)-N-methylamine (CAS 102503-23-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2,4-Dimethoxybenzyl)-N-methylamine, identified by CAS number 102503-23-1, is a secondary amine that serves as a crucial intermediate and protecting group in organic synthesis, particularly within the realm of medicinal chemistry. Its unique structural features, most notably the 2,4-dimethoxybenzyl (DMB) group, allow it to be strategically employed in the synthesis of complex molecules, including novel drug candidates. This technical guide provides a comprehensive overview of its chemical structure, properties, and applications, with a focus on its role in synthetic methodologies.
Chemical Structure and Identification
-
IUPAC Name: (2,4-dimethoxyphenyl)-N-methylmethanamine
-
Synonyms: N-(2,4-DIMETHOXYBENZYL)-N-METHYLAMINE, 1-(2,4-Dimethoxyphenyl)-N-methylmethanamine, N-Methyl-2,4-dimethoxybenzylamine[1]
-
CAS Number: 102503-23-1
-
Molecular Formula: C₁₀H₁₅NO₂[2]
-
Molecular Weight: 181.23 g/mol [2]
-
Chemical Structure:
Physicochemical Properties
The physicochemical properties of N-(2,4-Dimethoxybenzyl)-N-methylamine are summarized in the table below.
| Property | Value | Reference(s) |
| Appearance | White crystalline solid | [1] |
| Melting Point | 84-86 °C | [1] |
| Boiling Point | 262.1 °C at 760 mmHg | [3] |
| Density | 1.012 g/cm³ | [3] |
| Solubility | Soluble in organic solvents (alcohols, ethers, ketones); Insoluble in water. | [1][4] |
| pKa (Predicted) | 9.32 ± 0.10 | [3] |
| Refractive Index | 1.5 | [3] |
| Flash Point | 104.6 °C | [3] |
Biological Activity and Mechanism of Action
Current scientific literature indicates that N-(2,4-Dimethoxybenzyl)-N-methylamine is primarily utilized as a synthetic intermediate and is not known to possess significant intrinsic biological activity. Its value in drug development lies in its role as a protecting group for amine functionalities, which can be readily removed under specific acidic conditions. This allows for the selective modification of other parts of a molecule during a synthetic sequence.
The 2,4-dimethoxybenzyl (DMB) group is particularly useful as it can be cleaved under acidic conditions that are often milder than those required for other benzyl-type protecting groups. This is due to the electron-donating nature of the two methoxy groups on the benzene ring, which stabilizes the carbocation intermediate formed during acid-catalyzed cleavage.
While the compound itself is not biologically active in the traditional sense, it is an essential tool for the synthesis of a wide range of biologically active molecules, including potential therapeutics for cancer and infectious diseases.[5][6]
Experimental Protocols
Synthesis of N-(2,4-Dimethoxybenzyl)-N-methylamine
A common method for the synthesis of N-(2,4-Dimethoxybenzyl)-N-methylamine involves the reductive amination of 2,4-dimethoxybenzaldehyde with methylamine.
Materials:
-
2,4-Dimethoxybenzaldehyde
-
Methylamine (methanolic solution)
-
Methanol
-
Sodium borohydride
-
Dilute hydrochloric acid
-
Dilute sodium hydroxide solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
A solution of 2,4-dimethoxybenzaldehyde in methanol is cooled to 0 °C.
-
A methanolic solution of methylamine is added slowly to the stirred solution at 0 °C, and the mixture is stirred for 1 hour.
-
Sodium borohydride is added in portions at 0 °C, and the reaction mixture is then stirred at room temperature for 12 hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is acidified with dilute hydrochloric acid, and methanol is removed under reduced pressure.
-
The residue is diluted with water and basified with dilute sodium hydroxide solution.
-
The aqueous layer is extracted multiple times with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by silica gel column chromatography.
Use as a Protecting Group and N-Debenzylation
N-(2,4-Dimethoxybenzyl)-N-methylamine is a precursor to the 2,4-dimethoxybenzyl (DMB) protecting group for amines. The DMB group is introduced by reacting the amine to be protected with 2,4-dimethoxybenzyl bromide or a similar electrophile. The following protocol details the removal (deprotection) of the DMB group.
Materials:
-
N-(2,4-dimethoxybenzyl)-protected compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Anisole (as a scavenger)
Procedure for N-Debenzylation using Trifluoroacetic Acid:
-
The N-(2,4-dimethoxybenzyl)-protected compound is dissolved in dichloromethane.
-
Anisole is added to the solution to act as a carbocation scavenger.
-
Trifluoroacetic acid (TFA) is added to the mixture at room temperature. The concentration of TFA can be varied (e.g., 10%) depending on the stability of the substrate.[3]
-
The reaction is stirred at room temperature for a period of time (e.g., 2 hours), with progress monitored by TLC or LC-MS.[3]
-
Upon completion, the reaction mixture is concentrated under reduced pressure to remove the TFA and solvent.
-
The residue is then subjected to a standard work-up procedure, which may include neutralization with a base and extraction, followed by purification.
Visualizations
Caption: Synthesis of N-(2,4-Dimethoxybenzyl)-N-methylamine.
Caption: Workflow for Amine Protection and Deprotection.
Applications in Drug Development
The primary application of N-(2,4-Dimethoxybenzyl)-N-methylamine in drug development is as a building block and a precursor to the DMB protecting group. For instance, it has been used in the synthesis of nimesulide derivatives that have shown potential as anticancer agents.[6] In such syntheses, the DMB group can be used to protect an amine functionality on a core scaffold while other chemical transformations are carried out on different parts of the molecule. The subsequent removal of the DMB group under acidic conditions reveals the free amine in the final product.
This strategy is valuable for creating libraries of compounds for screening purposes and for the total synthesis of complex natural products and their analogues. The reliable cleavage of the DMB group makes it a predictable and useful tool for medicinal chemists.
Safety Information
N-(2,4-Dimethoxybenzyl)-N-methylamine is classified as an irritant. It is irritating to the eyes, respiratory system, and skin. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.
Conclusion
N-(2,4-Dimethoxybenzyl)-N-methylamine is a valuable reagent in organic and medicinal chemistry. While it does not possess inherent biological activity, its role as a precursor to the acid-labile 2,4-dimethoxybenzyl protecting group for amines makes it an indispensable tool for the multi-step synthesis of complex, biologically active molecules. Understanding its properties and the experimental protocols for its use is essential for researchers and scientists engaged in drug discovery and development.
References
- 1. pp.bme.hu [pp.bme.hu]
- 2. Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. lookchem.com [lookchem.com]
- 6. pubs.acs.org [pubs.acs.org]
The Versatile Scaffold: 1-(2,4-Dimethoxyphenyl)-N-methylmethanamine and its Analogs as Building Blocks in Medicinal Chemistry
A Technical Guide for Researchers and Drug Development Professionals
The 2,4-dimethoxyphenyl moiety, a key structural feature of 1-(2,4-dimethoxyphenyl)-N-methylmethanamine, serves as a versatile and valuable building block in the design and synthesis of novel therapeutic agents. Its unique electronic and steric properties have been exploited to develop compounds with a range of biological activities, most notably in the field of oncology. This technical guide provides an in-depth overview of the synthesis, applications, and biological evaluation of compounds derived from this scaffold, with a particular focus on a potent anticancer agent.
Core Compound Profile
| Property | Value | Reference |
| Compound Name | This compound | |
| CAS Number | 102503-23-1 | [1][2] |
| Molecular Formula | C10H15NO2 | [1] |
| Molecular Weight | 181.23 g/mol | [1] |
| Physical Form | Liquid | [1] |
| Purity | ≥98% | [1] |
| Storage | Keep in dark place, inert atmosphere, room temperature | [1] |
Synthesis of Key Intermediates
The utility of the 2,4-dimethoxyphenyl scaffold in medicinal chemistry often involves the synthesis of key intermediates that can be further elaborated into diverse molecular architectures. Two critical precursors are this compound and 2,4-dimethoxyaniline.
Experimental Protocol: Synthesis of this compound
This protocol describes the reductive amination of 2,4-dimethoxybenzaldehyde with methylamine.
Materials:
-
2,4-dimethoxybenzaldehyde
-
Methanolic solution of methylamine (33%)
-
Methanol
-
Sodium borohydride
-
Dilute hydrochloric acid
-
Dilute sodium hydroxide solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
A solution of 2,4-dimethoxybenzaldehyde (20.0 g, 120.48 mmol) in methanol (200 mL) is cooled to 0°C.
-
A methanolic solution of methylamine (33%, 15.0 g, 481.90 mmol) is slowly added to the stirred solution at 0°C.
-
The reaction mixture is stirred at 0°C for 1 hour.
-
Sodium borohydride (5.5 g, 144.57 mmol) is added in portions at 0°C.
-
The reaction mixture is then stirred at room temperature for 12 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is acidified with dilute hydrochloric acid (200 mL).
-
Methanol is removed by distillation under reduced pressure.
-
The residue is diluted with water and basified with dilute sodium hydroxide solution (80 mL).
-
The aqueous layer is extracted with ethyl acetate (5 x 200 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (50-80% ethyl acetate/hexane gradient elution) to afford this compound as a light yellow liquid.
Yield: 20.0 g (92.0%)
Experimental Protocol: Synthesis of 2,4-Dimethoxyaniline
This protocol details the reduction of 2,4-dimethoxynitrobenzene to 2,4-dimethoxyaniline.[3]
Materials:
-
2,4-dimethoxynitrobenzene
-
Ethanol
-
Hydrazine hydrate (80% mass concentration)
-
Ferric chloride
-
Activated carbon
Procedure:
-
In a reaction vessel, add 2,4-dimethoxynitrobenzene and ethanol.
-
To this mixture, add 80% hydrazine hydrate, ferric chloride, and activated carbon.
-
The weight ratio of 2,4-dimethoxynitrobenzene to ethanol should be between 1:1.5 and 1:3.
-
The weight ratio of 2,4-dimethoxynitrobenzene to hydrazine hydrate should be between 1:0.6 and 1:1.
-
The amount of ferric chloride should be 0.2%-1% of the weight of 2,4-dimethoxynitrobenzene.
-
The amount of activated carbon should be 7%-15% of the weight of 2,4-dimethoxynitrobenzene.
-
Heat the reaction mixture to a reflux temperature of 70-80°C.
-
Maintain the reaction at this temperature for 2-5 hours.
-
The reaction yields a crude product with a 2,4-dimethoxyaniline content of over 98%.
Yield: >96% Purity: >99.6%
Application in Anticancer Drug Discovery
A prominent example of the 2,4-dimethoxyphenyl scaffold in medicinal chemistry is its incorporation into a series of potent anticancer agents. Specifically, N-(2,4-dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (compound 5o ) has demonstrated exceptional cytotoxic activity against various cancer cell lines.[4]
Biological Activity of Compound 5o
The in vitro cytotoxic activity of compound 5o was evaluated against human lung carcinoma (A549), colorectal adenocarcinoma (SW480), and normal human fetal lung fibroblast (MRC-5) cell lines using the MTT assay.
| Compound | Cell Line | IC50 (µM)[4] | Selectivity Index (SI) vs. MRC-5 |
| 5o | A549 | 0.15 ± 0.01 | 794.6 |
| SW480 | 3.68 ± 0.59 | 32.4 | |
| MRC-5 | 119.2 ± 3.2 | - | |
| Cisplatin | A549 | 5.77 ± 1.60 | - |
| Etoposide | A549 | 9.44 ± 1.98 | - |
| Doxorubicin | A549 | 0.46 ± 0.02 | - |
Compound 5o exhibited significantly higher potency against the A549 cell line compared to standard chemotherapeutic agents cisplatin, etoposide, and doxorubicin.[4] Furthermore, it displayed a high selectivity index, indicating a favorable therapeutic window.
Mechanism of Action: Topoisomerase IIα Inhibition
Molecular docking studies suggest that compound 5o targets the DNA-topoisomerase IIα (TOP2A) complex.[4] TOP2A is a crucial enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation.[5][6] Inhibition of TOP2A leads to the accumulation of DNA double-strand breaks, which, if not repaired, trigger apoptotic cell death.[5][7]
Caption: Inhibition of Topoisomerase IIα by Compound 5o leading to apoptosis.
Experimental Workflow: From Synthesis to Biological Evaluation
The development of novel anticancer agents like compound 5o follows a structured workflow, from chemical synthesis to comprehensive biological testing.
Caption: Workflow for the discovery and evaluation of benzimidazole-based anticancer agents.
Conclusion
The 2,4-dimethoxyphenyl scaffold, present in this compound and its analogs, represents a privileged substructure in medicinal chemistry. Its successful incorporation into highly potent and selective anticancer agents highlights its potential for the development of novel therapeutics. The detailed synthetic protocols and biological evaluation workflows provided in this guide offer a framework for researchers to explore the full potential of this versatile building block in their drug discovery programs. Further investigation into other therapeutic areas for compounds derived from this scaffold is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. UMIN Clinical Trials Registry [center6.umin.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Harnessing Nature’s Toolbox: Naturally Derived Bioactive Compounds in Nanotechnology Enhanced Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. mdpi.com [mdpi.com]
Spectroscopic and Analytical Profile of N-(2,4-dimethoxybenzyl)-N-methylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of N-(2,4-dimethoxybenzyl)-N-methylamine. Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of predicted spectroscopic data, derived from analogous compounds, and detailed experimental protocols applicable to its analysis.
Chemical Structure and Properties
-
IUPAC Name: N-(2,4-dimethoxybenzyl)-N-methylamine
-
Molecular Weight: 181.23 g/mol [1]
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and Mass Spectrometry data for N-(2,4-dimethoxybenzyl)-N-methylamine. These predictions are based on established principles of spectroscopy and analysis of structurally related compounds, including 2,4-dimethoxybenzylamine and N-methylbenzylamine.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.15 | d (J ≈ 8.4 Hz) | 1H | H-6 (Aromatic) |
| ~ 6.45 | d (J ≈ 2.4 Hz) | 1H | H-3 (Aromatic) |
| ~ 6.40 | dd (J ≈ 8.4, 2.4 Hz) | 1H | H-5 (Aromatic) |
| ~ 3.82 | s | 3H | OCH₃ (at C-2 or C-4) |
| ~ 3.80 | s | 3H | OCH₃ (at C-4 or C-2) |
| ~ 3.60 | s | 2H | CH₂ (Benzylic) |
| ~ 2.45 | s | 3H | N-CH₃ (Methylamine) |
| ~ 1.8 (broad) | s | 1H | NH (Amine) - exchangeable |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160.5 | C-2 (Aromatic, C-OCH₃) |
| ~ 158.0 | C-4 (Aromatic, C-OCH₃) |
| ~ 130.0 | C-6 (Aromatic, CH) |
| ~ 120.0 | C-1 (Aromatic, Quaternary) |
| ~ 104.5 | C-5 (Aromatic, CH) |
| ~ 98.5 | C-3 (Aromatic, CH) |
| ~ 56.0 | CH₂ (Benzylic) |
| ~ 55.5 | OCH₃ |
| ~ 55.3 | OCH₃ |
| ~ 36.0 | N-CH₃ (Methylamine) |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 181 | Moderate | [M]⁺ (Molecular Ion) |
| 151 | High | [M - CH₂NHCH₃]⁺ (Dimethoxybenzyl cation) |
| 121 | Moderate | [151 - CH₂O]⁺ |
Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic analysis of N-(2,4-dimethoxybenzyl)-N-methylamine.
A common and effective method for the synthesis of N-(2,4-dimethoxybenzyl)-N-methylamine is the reductive amination of 2,4-dimethoxybenzaldehyde with methylamine.
-
Imine Formation: In a round-bottom flask, dissolve 2,4-dimethoxybenzaldehyde (1 equivalent) in a suitable solvent such as methanol. Add a solution of methylamine (1.2 equivalents, typically as a 40% solution in water or as a solution in THF) to the flask. Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.
-
Reduction: Cool the reaction mixture in an ice bath. Carefully add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents), in portions. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate with a small percentage of triethylamine to prevent peak tailing) to yield the pure N-(2,4-dimethoxybenzyl)-N-methylamine.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified N-(2,4-dimethoxybenzyl)-N-methylamine in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument, typically at a frequency of 100 MHz. A proton-decoupled pulse sequence should be used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be necessary to obtain a spectrum with an adequate signal-to-noise ratio.
-
Sample Preparation: Prepare a dilute solution of the purified compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation and Analysis: Introduce the sample into the mass spectrometer, for example, via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For GC-MS analysis, a non-polar capillary column is typically used. For LC-MS, a C18 reversed-phase column is a common choice.
-
Data Acquisition: Acquire the mass spectrum in either electron ionization (EI) or electrospray ionization (ESI) mode. EI is useful for observing fragmentation patterns that aid in structural elucidation, while ESI is a softer ionization technique that is more likely to show the molecular ion peak.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of N-(2,4-dimethoxybenzyl)-N-methylamine.
References
The Dawn of a New Era in Neuropharmacology: A Technical Guide to the Discovery and History of Substituted Phenethylamines
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fascinating history and discovery of substituted phenethylamines, a class of psychoactive compounds that has profoundly impacted our understanding of neuropharmacology and psychopharmacology. From their natural origins to the groundbreaking work of pioneers like Dr. Alexander Shulgin, this whitepaper delves into the core scientific principles, experimental methodologies, and structure-activity relationships that define this diverse chemical family.
The Phenethylamine Backbone: A Gateway to Neuroactivity
Substituted phenethylamines are a broad class of organic compounds based on the phenethylamine structure, which consists of a phenyl ring attached to an ethylamine side chain. This simple scaffold is the foundation for a vast array of naturally occurring and synthetic molecules, including essential neurotransmitters, pharmaceuticals, and potent psychoactive substances.[1][2] The pharmacological versatility of this class arises from the diverse effects of substituting various functional groups at different positions on the phenethylamine core. These modifications can dramatically alter a compound's affinity and efficacy at various G-protein coupled receptors (GPCRs), particularly those within the serotonergic and dopaminergic systems, leading to a wide spectrum of physiological and psychological effects.[3][4]
Endogenous examples of substituted phenethylamines, such as dopamine, norepinephrine, and epinephrine, are fundamental to regulating mood, motivation, and the sympathetic nervous system.[5] The discovery of naturally occurring psychoactive phenethylamines, like mescaline from the peyote cactus, opened the door to exploring the chemical basis of consciousness and led to the synthesis of a multitude of novel compounds.[6][7]
A Pioneer's Legacy: The Work of Dr. Alexander Shulgin
The modern history of substituted phenethylamines is inextricably linked with the work of Dr. Alexander "Sasha" Shulgin. A biochemist and pharmacologist, Shulgin dedicated much of his career to the synthesis and bioassay of hundreds of psychoactive compounds from his home laboratory.[8][9] His meticulous and systematic approach involved modifying the phenethylamine structure and personally documenting the resulting psychoactive effects.
Shulgin's work, most famously detailed in the book PiHKAL (Phenethylamines I Have Known and Loved), co-authored with his wife Ann Shulgin, provided detailed synthesis instructions and qualitative descriptions of the effects of 179 different phenethylamines.[8][10] This work not only introduced a plethora of novel research chemicals to the scientific community but also laid the groundwork for understanding the structure-activity relationships (SAR) within this class of compounds. Shulgin's explorations led to the popularization of now well-known compounds like 2C-B, first synthesized by him in 1974.[5][11][12]
Structure-Activity Relationships: Tailoring Neuroactivity
The diverse pharmacological effects of substituted phenethylamines are a direct result of their specific interactions with monoaminergic neurotransmitter systems. The nature and position of substituents on the phenethylamine core dictate the compound's binding affinity and functional activity at various receptors.
Ring Substitutions: The Key to Psychedelic Activity
Substitutions on the phenyl ring have the most profound impact on the hallucinogenic properties of these compounds. The "2C" series of phenethylamines, characterized by methoxy groups at the 2 and 5 positions of the phenyl ring, exemplifies this principle.[6][12] The nature of the substituent at the 4-position is particularly crucial in modulating potency and duration of action. For instance, the addition of a bromine atom at the 4-position yields 2C-B, a compound known for its psychedelic and mild entactogenic effects.[12]
Alpha-Methylation: The Amphetamine Connection
The addition of a methyl group at the alpha position of the ethylamine side chain creates the amphetamine subclass of phenethylamines. This modification generally increases the stimulant properties of the compound by enhancing the release of dopamine and norepinephrine.[4] A prominent example is 2,5-dimethoxy-4-methylamphetamine (DOM), a potent and long-acting psychedelic.[13][14]
Nitrogen Substitutions: Modulating Potency and Selectivity
While early studies suggested that N-alkylation of phenethylamines decreased activity, the discovery that N-benzyl substitution could dramatically increase binding affinity and functional activity at the 5-HT2A receptor was a significant breakthrough. This led to the development of the highly potent N-benzylphenethylamines (NBOMes).
Quantitative Analysis of Receptor Interactions
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of a selection of key substituted phenethylamines at various serotonin and dopamine receptors. This quantitative data is crucial for understanding the pharmacological profile of these compounds and for guiding the development of new therapeutic agents.
Table 1: Receptor Binding Affinities (Ki, nM) of Selected Substituted Phenethylamines
| Compound | 5-HT1A | 5-HT2A | 5-HT2C | D1 | D2 | D3 |
| 2C-B | >10,000 | 63 | 130 | >10,000 | >10,000 | >10,000 |
| 2C-E | >10,000 | 100 | 150 | >10,000 | >10,000 | >10,000 |
| DOM | 3,100 | 15 | 33 | 4,800 | 3,300 | 2,200 |
| Mescaline | 5,300 | 510 | 2,100 | >10,000 | >10,000 | >10,000 |
| MDMA | 2,900 | 2,600 | 1,800 | 9,100 | 12,000 | 4,500 |
Note: Data compiled from various sources. Experimental conditions may vary.
Table 2: Functional Potency (EC50, nM) of Selected Substituted Phenethylamines at 5-HT2 Receptors
| Compound | 5-HT2A | 5-HT2C |
| 2C-B | 1.2 | 0.63 |
| 2C-E | 1.5 | 0.81 |
| DOM | 0.48 | 0.72 |
| Mescaline | 63 | 130 |
Note: Data compiled from various sources. Experimental conditions may vary.
Table 3: Pharmacokinetic Parameters of MDMA in Humans
| Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | 1.5 - 3.0 hours |
| Plasma Half-life (t1/2) | 6 - 8 hours |
| Metabolism | Primarily via CYP2D6 to HHMA, and N-demethylation to MDA |
| Excretion | Primarily renal |
Note: Data compiled from various sources.[15][16][17][18] Pharmacokinetics can be dose-dependent and influenced by genetic factors.
Signaling Pathways and Experimental Workflows
The psychoactive effects of substituted phenethylamines are primarily mediated through their interaction with serotonin and dopamine receptors, which are G-protein coupled receptors that initiate intracellular signaling cascades.
Serotonin 5-HT2A Receptor Signaling Pathway
Activation of the 5-HT2A receptor, a primary target for many psychedelic phenethylamines, leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Dopamine D2 Receptor Signaling Pathway
Substituted phenethylamines can also interact with dopamine receptors. The D2 receptor is typically coupled to an inhibitory G-protein (Gi), which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.
Generalized Experimental Workflow for Synthesis and Pharmacological Evaluation
The discovery and characterization of novel substituted phenethylamines typically follow a structured workflow, from initial synthesis to comprehensive pharmacological profiling.
Experimental Protocols
This section provides an overview of key experimental methodologies used in the study of substituted phenethylamines.
General Synthesis of a 2C-X Compound (e.g., 2C-B)
The synthesis of many 2C compounds, as pioneered by Shulgin, often starts from a substituted benzaldehyde. The following is a generalized procedure for the synthesis of 2C-B from 2,5-dimethoxybenzaldehyde.[2][19]
Step 1: Nitrostyrene Formation (Henry Reaction)
-
A solution of 2,5-dimethoxybenzaldehyde in a suitable solvent (e.g., glacial acetic acid) is prepared.
-
Nitromethane and a catalyst, such as ammonium acetate, are added to the solution.
-
The mixture is heated under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon cooling, the 2,5-dimethoxy-β-nitrostyrene product crystallizes and is collected by filtration.
Step 2: Reduction of the Nitrostyrene
-
The dried 2,5-dimethoxy-β-nitrostyrene is dissolved in an anhydrous solvent, such as tetrahydrofuran (THF).
-
This solution is added dropwise to a stirred suspension of a reducing agent, typically lithium aluminum hydride (LAH), in anhydrous ether at a reduced temperature.
-
After the addition is complete, the reaction mixture is refluxed for several hours.
-
The reaction is then carefully quenched with water and a sodium hydroxide solution.
-
The resulting mixture is filtered, and the filtrate is extracted with a suitable organic solvent.
-
The organic extracts are combined, dried, and the solvent is removed under reduced pressure to yield 2,5-dimethoxyphenethylamine (2C-H) as a free base.
Step 3: Bromination
-
The 2C-H is dissolved in glacial acetic acid.
-
A solution of elemental bromine in glacial acetic acid is added dropwise with stirring.
-
The reaction mixture is stirred for a period, and then the product, 4-bromo-2,5-dimethoxyphenethylamine hydrobromide (2C-B HBr), is precipitated, often by the addition of water.
-
The precipitate is collected by filtration, washed, and can be recrystallized for further purification.
Radioligand Binding Assay Protocol for Serotonin Receptors
Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor.[6][9][10]
Materials:
-
Cell membranes expressing the serotonin receptor of interest (e.g., 5-HT2A).
-
Radioligand (e.g., [3H]ketanserin for 5-HT2A).
-
Unlabeled competitor ligand (the substituted phenethylamine being tested).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare a series of dilutions of the unlabeled competitor ligand.
-
In a multi-well plate, add the cell membranes, a fixed concentration of the radioligand, and the varying concentrations of the competitor ligand to the assay buffer.
-
To determine non-specific binding, a high concentration of an unlabeled known ligand for the receptor is used in a separate set of wells.
-
Incubate the plate at a specific temperature for a set period to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
The data is then analyzed to determine the IC50 value of the competitor ligand, which can be converted to a Ki value using the Cheng-Prusoff equation.
In Vivo Behavioral Assay: Head-Twitch Response (HTR) in Rodents
The head-twitch response in mice is a widely used behavioral assay to screen for 5-HT2A receptor agonist activity, which is characteristic of many psychedelic compounds.[20][21]
Procedure:
-
Acclimate the animals to the testing environment.
-
Administer the test compound (substituted phenethylamine) to the animals, typically via intraperitoneal (IP) injection.
-
A control group receives a vehicle injection.
-
Place the animals in individual observation chambers.
-
Record the number of head twitches over a specified period (e.g., 30-60 minutes).
-
An increase in the frequency of head twitches compared to the control group is indicative of 5-HT2A receptor agonism.
Conclusion and Future Directions
The study of substituted phenethylamines has a rich history, from their discovery in nature to their extensive exploration in the laboratory. The pioneering work of scientists like Alexander Shulgin has provided a vast library of compounds and a foundational understanding of their structure-activity relationships. The quantitative data on receptor binding and functional activity, coupled with detailed experimental protocols, provides a robust framework for further research and development.
As our understanding of the neurobiological basis of mental health and consciousness continues to evolve, the therapeutic potential of precisely targeted substituted phenethylamines is becoming increasingly apparent. Future research will likely focus on developing novel compounds with improved selectivity and safety profiles, exploring their potential as treatments for a range of psychiatric and neurological disorders, and further unraveling the intricate signaling pathways they modulate within the brain. This in-depth technical guide serves as a valuable resource for researchers and drug development professionals poised to contribute to this exciting and rapidly advancing field.
References
- 1. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. criver.com [criver.com]
- 4. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 5. 2C-B, Understanding the “Love Child” of Alexander and Ann Shulgin [psychedelics.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Screening hallucinogenic drugs: Systematic study of three behavioral tests | Semantic Scholar [semanticscholar.org]
- 8. jcami.eu [jcami.eu]
- 9. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]
- 10. benchchem.com [benchchem.com]
- 11. 2C-B [chemeurope.com]
- 12. 2C or Not 2C: Phenethylamine Designer Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2,5-Dimethoxy-4-methylamphetamine - Wikipedia [en.wikipedia.org]
- 14. m.psychonautwiki.org [m.psychonautwiki.org]
- 15. jcami.eu [jcami.eu]
- 16. Plasma Pharmacokinetics of 3,4-Methylenedioxymethamphetamine After Controlled Oral Administration to Young Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jcami.eu [jcami.eu]
- 18. researchgate.net [researchgate.net]
- 19. scribd.com [scribd.com]
- 20. Animal Models of Serotonergic Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Technical Guide to the Research Applications of Dimethoxy-Substituted Benzylamines
For Researchers, Scientists, and Drug Development Professionals
Dimethoxy-substituted benzylamines represent a versatile class of organic compounds that serve as crucial scaffolds and pharmacophores in modern drug discovery and medicinal chemistry. Their structural simplicity, coupled with the electron-donating nature of the methoxy groups, allows for diverse functionalization, leading to a wide array of compounds with significant biological activities. This guide explores the core research applications of these molecules, focusing on their roles as modulators of key physiological targets.
Applications in Medicinal Chemistry and Pharmacology
The dimethoxy-benzylamine core is a privileged structure found in numerous biologically active compounds, primarily targeting the central nervous system (CNS). The position of the two methoxy groups on the phenyl ring (e.g., 2,4-, 2,5-, or 3,4-) profoundly influences the molecule's conformational flexibility, binding affinity, and selectivity for its biological target.
1.1. Serotonin (5-HT) Receptor Ligands
A significant area of research focuses on dimethoxy-substituted phenethylamines and amphetamines (which share the benzylamine backbone) as potent ligands for serotonin receptors, particularly the 5-HT₂ subfamily (5-HT₂ₐ, 5-HT₂₈, and 5-HT₂₋).[1][2][3][4]
-
5-HT₂ₐ Receptor Agonists: The 2,5-dimethoxy substitution pattern is a hallmark of many classical psychedelic compounds that act as 5-HT₂ₐ receptor agonists.[3][5] Activation of this receptor is a key mechanism for the therapeutic effects of psychedelics in treating psychiatric disorders like depression and anxiety.[4][5] Research in this area aims to develop novel agonists with improved therapeutic profiles, potentially separating the therapeutic benefits from the psychoactive effects.[1] For example, structure-activity relationship (SAR) studies on 4-substituted-2,5-dimethoxyphenethylamines led to the discovery of CYB210010, a potent and orally bioavailable 5-HT₂ receptor agonist.[1] This compound has been identified as a valuable tool for investigating the therapeutic potential of 5-HT₂ receptor activation.[1]
-
5-HT₂₈ Receptor Ligands: The 5-HT₂₈ receptor is associated with adverse cardiovascular effects like cardiac valvulopathy.[3] Therefore, developing ligands with high selectivity for the 5-HT₂ₐ receptor over the 5-HT₂₈ receptor is a critical goal in drug development.[5] For instance, the compound LPH-5, a dimethoxyphenylpiperidine derivative, was found to be a moderately potent partial 5-HT₂₈R agonist but exhibited an approximately 60-fold selectivity for the 5-HT₂ₐ receptor.[5]
-
Radioligands for PET Imaging: N-benzyl derivatives of these structures, such as [¹¹C]CIMBI-5, have been developed as potent and selective 5-HT₂ₐ agonist radioligands for use in Positron Emission Tomography (PET) imaging, enabling the study of receptor binding in the brain.[4]
1.2. Monoamine Oxidase (MAO) Inhibitors
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[6] Inhibition of these enzymes is a well-established strategy for treating depression and neurodegenerative disorders such as Parkinson's disease.[7][8][]
Derivatives of dimethoxy-benzylamine have been incorporated into various heterocyclic scaffolds to create potent and selective MAO inhibitors. For example, pyridazinobenzylpiperidine derivatives have been synthesized and evaluated, with some compounds showing highly potent and selective inhibition of MAO-B.[7] The search for reversible and selective MAO-B inhibitors is an active area of research to improve the safety and efficacy of treatments for Parkinson's disease.[7]
1.3. Building Blocks for Complex Molecules
Beyond their direct biological activity, dimethoxy-substituted benzylamines are valuable building blocks in organic synthesis.[10][11][12]
-
Amine Nucleophiles: They serve as versatile amine nucleophiles. For instance, 2,4-dimethoxybenzylamine is used as an ammonia equivalent in the synthesis of substituted oxazoles and in the total synthesis of antibacterial natural products.[11]
-
Protecting Groups: The 2,4-dimethoxybenzyl (DMB) group is often used as a protecting group for amines in multi-step syntheses.
-
Scaffold for Diverse Libraries: They are used in the synthesis of diverse chemical libraries for screening against various biological targets, including PD-1/PD-L1 inhibitors for cancer immunotherapy and inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 for prostate cancer.[13][14]
Quantitative Data Summary
The following tables summarize key quantitative data for representative dimethoxy-substituted benzylamine derivatives, highlighting their potency and selectivity for various targets.
Table 1: Serotonin (5-HT) Receptor Binding Affinities and Functional Activity
| Compound/Derivative | Target Receptor | Assay Type | Value | Unit | Reference |
| DOBz (2,5-Dimethoxy-4-benzylamphetamine) | 5-HT₂ₐ | Binding Affinity (Ki) | 0.40 | nM | [2] |
| 5-HT₂₈ | Binding Affinity (Ki) | 24.5 - 35.0 | nM | [2] | |
| 5-HT₂₋ | Binding Affinity (Ki) | 1.0 | nM | [2] | |
| 5-HT₂₈ | Functional Antagonist (pIC₅₀) | 7.61 | [3] | ||
| LPH-5 ((S)-11) | 5-HT₂ₐ | Functional Agonist (EC₅₀) | 3.2 | nM | [5] |
| 5-HT₂₈ | Functional Agonist (EC₅₀) | 190 | nM | [5] | |
| 5-HT₂₋ | Functional Agonist (EC₅₀) | 2.5 | nM | [5] | |
| CYB210010 | 5-HT₂ₐ | Functional Agonist (EC₅₀) | 18 | nM | [1] |
| 5-HT₂₋ | Functional Agonist (EC₅₀) | 22 | nM | [1] |
Table 2: Monoamine Oxidase (MAO) Inhibition
| Compound/Derivative | Target Enzyme | Assay Type | Value (IC₅₀) | Unit | Reference |
| Pyridazinobenzylpiperidine (S5) | MAO-B | Inhibition | 0.203 | µM | [7] |
| MAO-A | Inhibition | 3.857 | µM | [7] | |
| Fluorobenzyloxy Chalcone (FBZ13) | MAO-B | Inhibition | 0.0053 | µM | [8] |
| Pyridazinobenzylpiperidine (S16) | MAO-B | Inhibition | 0.979 | µM | [7] |
Experimental Methodologies
Detailed experimental protocols are found within the cited literature. This section provides a generalized overview of the key experimental workflows commonly employed in the research of these compounds.
3.1. General Synthetic Procedure (Illustrative)
The synthesis of novel benzylamine derivatives often involves multi-step sequences. A common approach for creating amide derivatives, for example, involves the coupling of a carboxylic acid with a substituted benzylamine.
-
Amide Coupling: A solution of the desired fatty acid (e.g., 5 mmol), dicyclohexylcarbodiimide (DCC, 5.5 mmol), and the selected 4-methoxybenzylamine (5 mmol) are dissolved in a solvent like dichloromethane (40 ml). A catalytic amount of 4-dimethylaminopyridine (DMAP) is added. The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography. The byproduct, N,N'-dicyclohexylurea, is removed by filtration. The resulting solution is washed sequentially with water and acetic acid, then dried. The final product is purified using column chromatography.
3.2. In Vitro Biological Assays
-
Receptor Binding Assays: These assays determine the affinity of a compound for a specific receptor. Typically, cell membranes expressing the target receptor are incubated with a radiolabeled ligand and varying concentrations of the test compound. The amount of radioactivity displaced by the test compound is measured to calculate the inhibition constant (Ki).
-
Functional Assays (e.g., Calcium Flux): These assays measure the cellular response to receptor activation. For Gq-coupled receptors like 5-HT₂ₐ, agonist binding leads to an increase in intracellular calcium. Cells expressing the receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4). The change in fluorescence upon addition of the test compound is measured to determine its potency (EC₅₀) and efficacy (Eₘₐₓ).[5]
-
Enzyme Inhibition Assays (MAO): The ability of a compound to inhibit MAO-A or MAO-B is measured using a fluorometric assay. The enzyme is incubated with the test compound before the addition of a substrate that produces a fluorescent product upon enzymatic action. The reduction in fluorescence compared to a control is used to calculate the IC₅₀ value.[7][8]
Visualizations: Pathways and Workflows
Diagram 1: Generalized 5-HT₂ₐ Receptor Signaling Pathway
The diagram below illustrates the canonical Gq-coupled signaling pathway activated by a dimethoxy-benzylamine-based 5-HT₂ₐ agonist.
Caption: Generalized Gq signaling pathway for 5-HT2A receptor agonists.
Diagram 2: Drug Discovery Workflow for Novel MAO-B Inhibitors
This workflow outlines the typical stages involved in identifying and characterizing novel MAO-B inhibitors based on a dimethoxy-benzylamine scaffold.
References
- 1. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,5-Dimethoxy-4-benzylamphetamine - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors [frontiersin.org]
- 4. 2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monoamine oxidase inhibition by selected dye compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 11. 2,4-Dimethoxybenzylamine 98 20781-20-8 [sigmaaldrich.com]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
- 14. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-(2,4-dimethoxyphenyl)-N-methylmethanamine via Reductive Amination: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 1-(2,4-dimethoxyphenyl)-N-methylmethanamine, a valuable building block in pharmaceutical and organic synthesis, through a reductive amination procedure. The method involves the reaction of 2,4-dimethoxybenzaldehyde with methylamine, followed by in-situ reduction of the resulting imine with sodium borohydride.
Introduction
Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, widely employed in the pharmaceutical industry for the preparation of diverse amine scaffolds.[1][2] This method offers a straightforward and efficient route to secondary and tertiary amines from readily available carbonyl compounds and amines.[3] The synthesis of this compound is a prime example of this reaction's utility, yielding a key intermediate for various applications.
Reaction Scheme
The synthesis proceeds in a one-pot reaction as follows:
-
Imine Formation: 2,4-dimethoxybenzaldehyde reacts with methylamine to form an intermediate imine.
-
Reduction: The imine is subsequently reduced by sodium borohydride to yield the target secondary amine, this compound.[4]
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis protocol.
| Parameter | Value | Reference |
| Starting Materials | ||
| 2,4-Dimethoxybenzaldehyde | 20.0 g (120.48 mmol) | [4] |
| Methylamine (33% in Methanol) | 15.0 g (481.90 mmol) | [4] |
| Sodium Borohydride | 5.5 g (144.57 mmol) | [4] |
| Solvent | ||
| Methanol | 200 mL | [4] |
| Reaction Conditions | ||
| Imine Formation Temperature | 0°C | [4] |
| Imine Formation Time | 1 hour | [4] |
| Reduction Temperature | 0°C to Room Temperature | [4] |
| Reduction Time | 12 hours | [4] |
| Product Information | ||
| Product Name | This compound | [4][5] |
| CAS Number | 102503-23-1 | [5] |
| Molecular Weight | 181.23 g/mol | [5] |
| Physical Form | Light yellow liquid | [4] |
| Yield | 20.0 g (92.0%) | [4] |
| Purity (typical) | 98% | [5][6] |
Experimental Protocol
This protocol is based on a reported synthesis of this compound.[4]
Materials:
-
2,4-Dimethoxybenzaldehyde
-
Methylamine (33% solution in methanol)
-
Sodium borohydride
-
Methanol
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Dilute hydrochloric acid
-
Dilute sodium hydroxide solution
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Imine Formation:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 20.0 g (120.48 mmol) of 2,4-dimethoxybenzaldehyde in 200 mL of methanol.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add 15.0 g (481.90 mmol) of a 33% methanolic solution of methylamine to the stirred solution at 0°C.
-
Continue stirring the reaction mixture at 0°C for 1 hour to facilitate the formation of the imine.
-
-
Reduction:
-
While maintaining the temperature at 0°C, add 5.5 g (144.57 mmol) of sodium borohydride in small portions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12 hours.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
-
Work-up and Isolation:
-
Upon completion of the reaction, carefully acidify the mixture with dilute hydrochloric acid.
-
Remove the methanol by distillation under reduced pressure.
-
Dilute the residue with water and then basify with a dilute sodium hydroxide solution.
-
Extract the aqueous layer with ethyl acetate (5 x 200 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient elution of 50-80% ethyl acetate in hexane to afford 20.0 g (92.0% yield) of this compound as a light yellow liquid.[4]
-
Characterization:
-
¹H NMR (400 MHz, DMSO-d6): δ 7.14 (d, J = 8.4Hz, 1H), 6.51 (brs, 1H), 6.47-6.45 (d, J = 8.4Hz, 1H), 6.47-6.45 (brs, 1H), 6.47-6.45 (m, 1H), 3.74 (s, 6H), 3.53 (s, 2H), 2.24 (s, 3H).[4]
-
LC-MS: m/z 181.80 [M + H]⁺.[4]
Safety Information
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]
-
It is recommended to handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. N-(2,4-DIMETHOXYBENZYL)-N-METHYLAMINE | 102503-23-1 [chemicalbook.com]
- 5. This compound | 102503-23-1 [sigmaaldrich.com]
- 6. This compound | 102503-23-1 [sigmaaldrich.com]
Application Notes and Protocols for the Use of 1-(2,4-dimethoxyphenyl)-N-methylmethanamine in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,4-dimethoxyphenyl)-N-methylmethanamine, also known as N-(2,4-dimethoxybenzyl)-N-methylamine, is a versatile synthetic intermediate with applications in the construction of complex organic molecules and pharmaceutical drugs.[1] Its electron-rich aromatic ring makes it an excellent precursor for the synthesis of heterocyclic compounds, particularly isoquinolines. The isoquinoline core is a privileged scaffold in medicinal chemistry, found in numerous natural alkaloids and synthetic compounds with a wide range of biological activities.[2]
This document provides detailed protocols and application notes for the synthesis of a substituted isoquinoline derivative from this compound via the Schlittler-Müller modification of the Pomeranz-Fritsch reaction. This method offers a direct approach to the isoquinoline nucleus by condensing a benzylamine with a glyoxal acetal, followed by acid-catalyzed cyclization.[3][4]
Proposed Synthetic Route: Schlittler-Müller Isoquinoline Synthesis
The chosen synthetic strategy involves a two-step, one-pot reaction sequence where this compound is first condensed with glyoxal diethylacetal to form an intermediate Schiff base. This is followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to yield the target 6,8-dimethoxy-2-methylisoquinolinium salt. The electron-donating methoxy groups on the benzylamine facilitate the cyclization step.
Experimental Protocols
Protocol 1: Synthesis of 6,8-dimethoxy-2-methylisoquinolinium methanesulfonate
This protocol is adapted from established procedures for the Schlittler-Müller reaction, utilizing conditions reported for similar electron-rich benzylamines.
Materials:
-
This compound (MW: 181.23 g/mol )
-
Glyoxal diethylacetal (MW: 146.18 g/mol )
-
Methanesulfonic acid (MsOH)
-
Acetonitrile (ACN), anhydrous
-
Diethyl ether, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.81 g, 10 mmol, 1.0 equiv.) and anhydrous acetonitrile (50 mL).
-
Addition of Reagents: To the stirred solution, add glyoxal diethylacetal (1.61 g, 11 mmol, 1.1 equiv.).
-
Acid-Catalyzed Cyclization: Slowly add methanesulfonic acid (1.3 mL, 20 mmol, 2.0 equiv.) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux (approximately 82°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water.
-
Basification and Extraction: Carefully neutralize the aqueous solution with saturated sodium bicarbonate solution until the pH is approximately 8. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product, the isoquinolinium salt, can be purified by recrystallization from a suitable solvent system such as ethanol/diethyl ether to afford the pure 6,8-dimethoxy-2-methylisoquinolinium methanesulfonate.
Data Presentation
Table 1: Representative Yields of Isoquinoline Synthesis via Schlittler-Müller Type Reactions
| Benzylamine Precursor | Product | Yield (%) | Reference |
| 3,4,5-Trimethoxybenzylamine | 6,7,8-Trimethoxyisoquinoline derivative | 65 | Adapted from[5] |
| 3,4-Dimethoxybenzylamine | 6,7-Dimethoxyisoquinoline derivative | 72 | Adapted from[5] |
| 3,4-(Methylenedioxy)benzylamine | 6,7-(Methylenedioxy)isoquinoline derivative | 68 | Adapted from[5] |
| 2,4-Dimethoxybenzylamine | 6,8-Dimethoxyisoquinoline derivative | ~60-70 (expected) | N/A |
Table 2: Characterization Data for the Expected Product: 6,8-dimethoxy-2-methylisoquinolinium salt
| Property | Data |
| Molecular Formula | C₁₂H₁₄NO₂⁺ (cation) |
| Molecular Weight | 204.24 g/mol (cation) |
| Appearance | White to off-white crystalline solid |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 9.5 (s, 1H, H-1), 8.2 (d, 1H, H-3), 7.8 (d, 1H, H-4), 7.5 (d, 1H, H-5), 7.2 (d, 1H, H-7), 4.2 (s, 3H, N-CH₃), 4.0 (s, 3H, OCH₃), 3.9 (s, 3H, OCH₃). (Hypothetical data based on known isoquinolines) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 160.2, 158.5, 145.1, 136.8, 128.4, 122.7, 118.9, 105.6, 98.3, 56.5, 56.2, 45.8. (Hypothetical data based on known isoquinolines) |
| Mass Spectrometry (ESI+) | m/z: 204.11 [M]⁺ (calculated for C₁₂H₁₄NO₂⁺, 204.10) |
Visualizations
Caption: Reaction mechanism for the Schlittler-Müller synthesis of 6,8-dimethoxy-2-methylisoquinolinium salt.
Caption: Experimental workflow for the synthesis of 6,8-dimethoxy-2-methylisoquinolinium methanesulfonate.
References
Application Notes and Protocols: N-Methylation of 2,4-Dimethoxybenzylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-methylation of 2,4-dimethoxybenzylamine to yield N-methyl-2,4-dimethoxybenzylamine and N,N-dimethyl-2,4-dimethoxybenzylamine. The protocols outlined below are established methods for the selective methylation of primary amines and are widely applicable in organic synthesis and medicinal chemistry.
Introduction
N-methylation of amines is a fundamental transformation in the synthesis of a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. The introduction of a methyl group to a nitrogen atom can significantly modulate a compound's pharmacological properties, such as its potency, selectivity, metabolic stability, and bioavailability. 2,4-Dimethoxybenzylamine is a common building block in organic synthesis, and its N-methylated derivatives serve as key intermediates in the preparation of various target compounds.
This application note details two robust and widely used methods for the N-methylation of 2,4-dimethoxybenzylamine:
-
Reductive Amination: A versatile method for the mono- or di-methylation of primary amines using formaldehyde as the methyl source and a reducing agent.
-
Eschweiler-Clarke Reaction: A classic method for the exhaustive methylation of primary amines to their corresponding tertiary amines using formic acid and formaldehyde.[1][2] This reaction is particularly advantageous as it avoids the formation of quaternary ammonium salts.[1]
Data Presentation
The following table summarizes the key reagents and reaction parameters for the described protocols.
| Parameter | Reductive Amination (Mono-methylation) | Eschweiler-Clarke Reaction (Di-methylation) |
| Starting Material | 2,4-Dimethoxybenzylamine | 2,4-Dimethoxybenzylamine |
| Methylating Agent | Formaldehyde (37% in H₂O) | Formaldehyde (37% in H₂O) |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Formic Acid (HCOOH) |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | None (Formic acid acts as solvent) |
| Stoichiometry (Amine:CH₂O:Reducer) | 1 : 1.1 : 1.2 | 1 : >2.5 : excess |
| Temperature | Room Temperature | 80-100 °C |
| Reaction Time | 2-12 hours | 4-18 hours |
| Typical Yield | 80-95% | 90-98% |
| Product | N-methyl-2,4-dimethoxybenzylamine | N,N-dimethyl-2,4-dimethoxybenzylamine |
Experimental Protocols
Protocol 1: Reductive Amination for N-monomethylation
This protocol describes the synthesis of N-methyl-2,4-dimethoxybenzylamine via reductive amination.
Materials:
-
2,4-Dimethoxybenzylamine
-
Formaldehyde (37 wt. % in H₂O)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 2,4-dimethoxybenzylamine (1.0 eq).
-
Dissolve the amine in dichloromethane (DCM) (approximately 0.1-0.2 M concentration).
-
Add formaldehyde (1.1 eq) to the solution and stir the mixture at room temperature for 1 hour.
-
Carefully add sodium triacetoxyborohydride (1.2 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Eschweiler-Clarke Reaction for N,N-dimethylation
This protocol details the synthesis of N,N-dimethyl-2,4-dimethoxybenzylamine.[1][2]
Materials:
-
2,4-Dimethoxybenzylamine
-
Formaldehyde (37 wt. % in H₂O)
-
Formic acid (88-98%)
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (DCM) or Diethyl ether
-
Sodium hydroxide (NaOH) pellets or concentrated solution
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dimethoxybenzylamine (1.0 eq).
-
Add formic acid (2.5 eq or more) followed by formaldehyde (2.5 eq).[2]
-
Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-18 hours.[2] The progress of the reaction can be monitored by TLC or LC-MS. Caution: The reaction evolves carbon dioxide gas.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the mixture by adding 1 M HCl.
-
Wash the acidic aqueous solution with dichloromethane or diethyl ether to remove any non-basic impurities.
-
Basify the aqueous layer to a pH > 11 by the careful addition of sodium hydroxide. Caution: This is an exothermic process.
-
Extract the product from the basic aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the N,N-dimethylated product.[2]
-
The product is often of high purity, but can be further purified by distillation or column chromatography if needed.
Visualizations
The following diagrams illustrate the experimental workflow and the chemical pathways described in the protocols.
Caption: Experimental workflows for N-methylation.
Caption: Reaction pathways for N-methylation.
References
Application Notes and Protocols for the Characterization of 1-(2,4-dimethoxyphenyl)-N-methylmethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Compound Information
| Property | Value |
| IUPAC Name | 1-(2,4-dimethoxyphenyl)-N-methylmethanamine |
| Synonyms | N-(2,4-dimethoxybenzyl)-N-methylamine |
| CAS Number | 102503-23-1 |
| Molecular Formula | C₁₀H₁₅NO₂ |
| Molecular Weight | 181.23 g/mol |
| Physical Form | Liquid |
Analytical Characterization Workflow
The characterization of this compound involves a multi-technique approach to confirm its identity, purity, and structure. The logical workflow for a comprehensive analysis is outlined below.
Caption: General workflow for the analytical characterization of a chemical entity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.
Experimental Protocol (¹H and ¹³C NMR)
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation Parameters (General):
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Temperature: 298 K (25 °C).
-
¹H NMR Parameters:
-
Pulse Program: Standard 90° pulse.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64 (adjust for signal-to-noise).
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled (e.g., zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more (adjust for signal-to-noise).
-
Relaxation Delay: 2 seconds.
-
Quantitative Data
Table 1: ¹H NMR Data for this compound. (Solvent: 400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.14 | Doublet (d) | 1H | Aromatic CH (position 6) |
| 6.51 | Broad Singlet (brs) | 1H | Aromatic CH (position 3) |
| 6.45-6.47 | Multiplet (m) | 1H | Aromatic CH (position 5) |
| 3.74 | Singlet (s) | 6H | Methoxy (-OCH₃) protons |
| 3.53 | Singlet (s) | 2H | Methylene (-CH₂-) protons |
| 2.24 | Singlet (s) | 3H | N-Methyl (-NCH₃) protons |
Table 2: Predicted ¹³C NMR Data for this compound. (Note: These are predicted values based on chemical structure and may vary from experimental results.)
| Predicted Shift (δ, ppm) | Assignment |
| ~160 | Aromatic C-O (C2) |
| ~158 | Aromatic C-O (C4) |
| ~130 | Aromatic CH (C6) |
| ~118 | Aromatic C-CH₂ (C1) |
| ~105 | Aromatic CH (C5) |
| ~98 | Aromatic CH (C3) |
| ~60 | Methylene (-CH₂-) |
| ~55 | Methoxy (-OCH₃) |
| ~43 | N-Methyl (-NCH₃) |
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and obtaining structural information through fragmentation analysis. It is typically coupled with a chromatographic separation technique like LC or GC.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Protocol (General Method for Substituted Benzylamines): This protocol provides a starting point for method development.
Sample Preparation:
-
Prepare a stock solution of the analyte at 1 mg/mL in methanol.
-
Perform serial dilutions with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to create working standards (e.g., 1-1000 ng/mL).
Instrumentation and Parameters:
-
LC System: UHPLC or HPLC system.
-
Column: C18 reverse-phase column (e.g., Phenomenex Kinetex C18, 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
MS System: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan for identification, and Multiple Reaction Monitoring (MRM) for quantification.
Quantitative Data (LC-MS):
Table 3: LC-MS Data for this compound.
| Parameter | Value | Source |
| Precursor Ion ([M+H]⁺) | m/z 181.80 | |
| Proposed Product Ion 1 | m/z 151 | Proposed |
| Proposed Product Ion 2 | m/z 44 | Proposed |
Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol (General Method for Substituted Amines): This method is based on established protocols for analyzing similar amine compounds.
Sample Preparation:
-
Prepare a stock solution of the analyte at 1 mg/mL in a volatile solvent like methanol or dichloromethane.
-
Dilute as necessary to fall within the linear range of the instrument.
-
Optional Derivatization: For improved peak shape and volatility, derivatization (e.g., with trifluoroacetic anhydride, TFAA) can be performed, though it is not always necessary for secondary amines.
Instrumentation and Parameters:
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: Non-polar capillary column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Injector Temperature: 250-280 °C.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase at 10-15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5-10 minutes.
-
-
MS System: Quadrupole mass spectrometer.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
Proposed Fragmentation Pathway: Under EI conditions, benzylamines typically undergo fragmentation via cleavage of the benzylic C-N bond (α-cleavage), which is the weakest bond.
Application Notes and Protocols for the Analysis of N-(2,4-dimethoxybenzyl)-N-methylamine by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of N-(2,4-dimethoxybenzyl)-N-methylamine (CAS 102503-23-1), a key intermediate in pharmaceutical and organic synthesis.[1][2] This document outlines detailed protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis, presents expected data in a clear, tabular format, and includes visualizations to aid in understanding the experimental workflows and molecular fragmentation pathways.
Overview of Analytical Techniques
NMR spectroscopy and mass spectrometry are powerful analytical techniques crucial for the structural elucidation and characterization of organic molecules.[3] ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a molecule, while mass spectrometry reveals the molecular weight and provides insights into the structure through fragmentation analysis.
NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of N-(2,4-dimethoxybenzyl)-N-methylamine. The following sections detail the expected ¹H and ¹³C NMR data and provide a standard protocol for data acquisition.
Predicted ¹H and ¹³C NMR Data
The expected chemical shifts for N-(2,4-dimethoxybenzyl)-N-methylamine are summarized in the tables below. The ¹H NMR data is based on experimental values reported in the literature, with clarification of the aromatic region based on typical splitting patterns for a 1,2,4-trisubstituted benzene ring. The ¹³C NMR data is predicted based on analysis of structurally similar compounds and known substituent effects.
Table 1: ¹H NMR Data for N-(2,4-dimethoxybenzyl)-N-methylamine
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.14 | d | 8.4 | 1H | Ar-H (H-6) |
| 6.51 | d | 2.4 | 1H | Ar-H (H-3) |
| 6.46 | dd | 8.4, 2.4 | 1H | Ar-H (H-5) |
| 3.74 | s | - | 6H | OCH₃ |
| 3.53 | s | - | 2H | CH₂ |
| 2.24 | s | - | 3H | N-CH₃ |
Solvent: DMSO-d6, Spectrometer Frequency: 400 MHz
Table 2: Predicted ¹³C NMR Data for N-(2,4-dimethoxybenzyl)-N-methylamine
| Chemical Shift (δ) ppm | Assignment |
| 160.5 | Ar-C (C-2) |
| 158.0 | Ar-C (C-4) |
| 130.0 | Ar-C (C-6) |
| 120.0 | Ar-C (C-1) |
| 104.5 | Ar-C (C-5) |
| 98.5 | Ar-C (C-3) |
| 56.5 | CH₂ |
| 55.5 | OCH₃ |
| 55.3 | OCH₃ |
| 42.5 | N-CH₃ |
Note: These are predicted values and may vary slightly from experimental results.
Experimental Protocol for NMR Analysis
This protocol outlines the standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra of N-(2,4-dimethoxybenzyl)-N-methylamine.
Materials:
-
N-(2,4-dimethoxybenzyl)-N-methylamine sample
-
Deuterated solvent (e.g., DMSO-d6 or CDCl₃)
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the N-(2,4-dimethoxybenzyl)-N-methylamine sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Vortex the mixture until the sample is fully dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans (typically 8-16 for a sample of this concentration).
-
Set the relaxation delay (D1) to at least 1-2 seconds.
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C channel.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the number of scans (typically 128 or more, depending on the sample concentration and desired signal-to-noise ratio).
-
Set the relaxation delay (D1) to 2 seconds.
-
Acquire the FID.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra.
-
Phase the spectra to obtain pure absorption signals.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum.
-
Pick and label the peaks in both spectra.
-
NMR Experimental Workflow
References
Protecting Group Strategies Involving the 2,4-Dimethoxybenzyl (DMB) Group: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2,4-dimethoxybenzyl (DMB) group is a valuable and versatile protecting group in organic synthesis, particularly in the fields of carbohydrate chemistry, peptide synthesis, and the preparation of complex molecules in drug development. Its enhanced acid lability compared to other benzyl-type protecting groups, such as the p-methoxybenzyl (PMB) and the unsubstituted benzyl (Bn) groups, allows for its selective removal under mild conditions, providing a crucial element of orthogonality in multi-step synthetic strategies.[1][2][3]
These application notes provide a comprehensive overview of the strategic use of the DMB group, including detailed experimental protocols for the protection and deprotection of common functional groups and quantitative data to guide the selection of optimal reaction conditions.
Application Notes
The strategic advantage of the DMB group lies in the electronic effects of its two methoxy substituents. The presence of a second methoxy group at the ortho position of the benzyl ring, in addition to the one at the para position, further increases the electron density of the aromatic ring.[2] This heightened electron-donating capacity makes the DMB group significantly more susceptible to cleavage under both acidic and oxidative conditions compared to the PMB and Bn groups.[1][2] This reactivity profile is the foundation for its use in orthogonal protection schemes, where the DMB group can be selectively removed in the presence of other, more robust protecting groups.[1][2]
Key Advantages of the DMB Protecting Group:
-
Mild Cleavage Conditions: The DMB group can be removed under very mild acidic conditions (e.g., dilute trifluoroacetic acid) or oxidative conditions (e.g., 2,3-dichloro-5,6-dicyano-p-benzoquinone, DDQ), which is advantageous for substrates containing other sensitive functional groups.[4][5]
-
Orthogonality: Its distinct lability allows for selective deprotection in the presence of PMB, Bn, silyl ethers, and other common protecting groups.[1][4]
-
Stability: The DMB group is stable to a wide range of non-acidic and non-oxidative conditions, including basic and nucleophilic reagents, making it compatible with many synthetic transformations.
Common Applications:
-
Alcohol Protection: The DMB group is frequently used to protect hydroxyl groups as DMB ethers. These ethers are readily formed and can be selectively cleaved, which is particularly useful in the synthesis of complex polyol-containing natural products and carbohydrates.
-
Amine Protection: Primary and secondary amines can be protected as N-DMB derivatives. This is valuable in peptide synthesis to prevent unwanted side reactions of the amine functionality.
-
Thiol Protection: While less common, the DMB group can also be employed to protect thiols as thioethers.
Data Presentation: Comparative Lability of Benzyl-Type Protecting Groups
The choice between DMB, PMB, and Bn protecting groups depends on the required level of stability and the desired deprotection conditions. The following tables provide a summary of their relative lability and typical reaction conditions for the protection and deprotection of a primary alcohol.
Table 1: Comparison of Primary Alcohol Protection with Benzyl-Type Protecting Groups
| Protecting Group | Reagent | Typical Conditions | Reaction Time | Typical Yield (%) |
| DMB | 2,4-Dimethoxybenzyl chloride (DMB-Cl) | NaH, THF, 0 °C to rt | 2 - 6 h | 85 - 95 |
| PMB | p-Methoxybenzyl chloride (PMB-Cl) | NaH, THF, 0 °C to rt | 2 - 8 h | 90 - 98 |
| Bn | Benzyl bromide (Bn-Br) | NaH, THF, 0 °C to rt | 4 - 12 h | 90 - 98 |
Table 2: Comparison of Deprotection Conditions for Benzyl-Type Ethers
| Protecting Group | Oxidative Cleavage (DDQ) | Acidic Cleavage (TFA) | Catalytic Hydrogenolysis (H₂, Pd/C) |
| DMB | Readily Cleaved | Readily Cleaved (milder conditions than PMB) | Cleaved |
| PMB | Readily Cleaved | Cleaved (harsher conditions than DMB) | Cleaved |
| Bn | Generally Stable | Generally Stable | Readily Cleaved |
Experimental Protocols
I. Protection of a Primary Alcohol with 2,4-Dimethoxybenzyl Chloride
This protocol describes a general procedure for the protection of a primary alcohol using 2,4-dimethoxybenzyl chloride under Williamson ether synthesis conditions.
Materials:
-
Primary alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
2,4-Dimethoxybenzyl chloride (DMB-Cl)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the primary alcohol (1.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equiv) portion-wise.
-
Stir the suspension at 0 °C for 30 minutes.
-
Add a solution of 2,4-dimethoxybenzyl chloride (1.1 equiv) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the DMB-protected alcohol.
II. Deprotection of a DMB Ether via Oxidative Cleavage with DDQ
This protocol outlines the selective removal of the DMB protecting group using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).[4]
Materials:
-
DMB-protected alcohol
-
Dichloromethane (DCM)
-
Water
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the DMB-protected alcohol (1.0 equiv) in a mixture of DCM and water (typically 18:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.1-1.5 equiv) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.[4]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.[4]
III. Deprotection of a DMB Ether via Acidic Cleavage with TFA
This protocol describes the removal of the DMB protecting group using trifluoroacetic acid (TFA).
Materials:
-
DMB-protected alcohol
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the DMB-protected alcohol (1.0 equiv) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add a solution of trifluoroacetic acid in DCM (e.g., 10% v/v) dropwise. The concentration of TFA may need to be optimized depending on the substrate.
-
Stir the reaction at 0 °C and monitor its progress by TLC. Reaction times can range from 30 minutes to a few hours.
-
Once the starting material is consumed, carefully neutralize the reaction by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Separate the organic layer and wash it with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the deprotected alcohol.
IV. Protection of a Primary Amine with 2,4-Dimethoxybenzyl Chloride
Materials:
-
Primary amine
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
2,4-Dimethoxybenzyl chloride (DMB-Cl)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the primary amine (1.0 equiv) in anhydrous DCM.
-
Add triethylamine (1.2 equiv) to the solution and stir for 5 minutes at room temperature.
-
In a separate flask, dissolve 2,4-dimethoxybenzyl chloride (1.1 equiv) in anhydrous DCM.
-
Add the solution of 2,4-dimethoxybenzyl chloride dropwise to the amine solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
V. Deprotection of an N-DMB Amine via Acidic Cleavage
Materials:
-
N-(2,4-Dimethoxybenzyl) protected amine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-(2,4-dimethoxybenzyl) protected amine (1.0 equiv) in DCM in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add trifluoroacetic acid (typically 10-50% v/v) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.
VI. Protection of a Thiol with 2,4-Dimethoxybenzyl Chloride
This protocol provides a general method for the S-alkylation of a thiol.
Materials:
-
Thiol
-
Base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., DMF, THF, or acetone)
-
2,4-Dimethoxybenzyl chloride (DMB-Cl)
-
Water or appropriate quenching solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the thiol (1.0 equiv) in the chosen anhydrous solvent under an inert atmosphere.
-
Add the base (1.1-1.5 equiv) at 0 °C or room temperature, depending on the reactivity of the substrate and base.
-
Stir the mixture for 15-30 minutes to form the thiolate.
-
Add 2,4-dimethoxybenzyl chloride (1.0-1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC.
-
Quench the reaction with water or a suitable aqueous solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
VII. Deprotection of a DMB Thioether
Deprotection of DMB thioethers can be achieved under acidic conditions, similar to DMB ethers and amines.
Materials:
-
DMB-protected thiol
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., triisopropylsilane, anisole) - optional but recommended
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the DMB-protected thiol (1.0 equiv) in anhydrous DCM. If using a scavenger, add it at this stage (1-5 equiv).
-
Cool the solution to 0 °C.
-
Add trifluoroacetic acid (typically 20-50% v/v in DCM) dropwise.
-
Stir the reaction at 0 °C to room temperature and monitor its progress by TLC.
-
Upon completion, carefully neutralize the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with DCM (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the free thiol.
Mandatory Visualization
Caption: Williamson ether synthesis for DMB protection of an alcohol.
Caption: Experimental workflow for DDQ-mediated DMB deprotection.
Caption: Decision tree for selecting the DMB protecting group.
References
Application Notes and Protocols for the Synthesis of 1-(2,4-dimethoxyphenyl)-N-methylmethanamine using Sodium Borohydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,4-dimethoxyphenyl)-N-methylmethanamine, also known as N-methyl-2,4-dimethoxybenzylamine, is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its synthesis is often achieved through reductive amination, a powerful and versatile method for forming carbon-nitrogen bonds. This document provides detailed application notes and protocols for the synthesis of this compound, with a specific focus on the use of sodium borohydride as the reducing agent.
Reductive amination involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced to the desired amine. Sodium borohydride (NaBH₄) is a cost-effective and potent reducing agent for this transformation.[1] However, its lack of selectivity requires a careful, often two-step, procedure where the imine is pre-formed before the addition of the reductant to avoid the undesired reduction of the starting aldehyde.[1][2][3]
Reaction Principle and Pathway
The synthesis of this compound via reductive amination proceeds in two main stages:
-
Imine Formation: 2,4-dimethoxybenzaldehyde reacts with methylamine in a condensation reaction to form the corresponding N-methylimine intermediate. This reaction is typically carried out in a protic solvent like methanol.[4]
-
Imine Reduction: The C=N double bond of the imine is then selectively reduced by sodium borohydride to yield the final secondary amine product.
The overall reaction is as follows:
References
Application Notes and Protocols: Synthesis of N-(2,4-dimethoxybenzyl)methanamine via Reaction of 2,4-Dimethoxybenzaldehyde with Methylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of aldehydes and ketones with primary amines is a fundamental transformation in organic chemistry, yielding imines (Schiff bases) which can be subsequently reduced to form secondary amines. This process, known as reductive amination, is a cornerstone in the synthesis of a vast array of biologically active molecules and pharmaceutical intermediates. This document provides detailed protocols for the synthesis of N-(2,4-dimethoxybenzyl)methanamine through the reaction of 2,4-dimethoxybenzaldehyde with methylamine.
The formation of the initial imine, N-(2,4-dimethoxybenzylidene)methanamine, occurs through the nucleophilic addition of methylamine to the carbonyl group of 2,4-dimethoxybenzaldehyde, followed by the elimination of a water molecule.[1][2][3] This intermediate is typically not isolated but is reduced in situ to the more stable secondary amine, N-(2,4-dimethoxybenzyl)methanamine. This one-pot approach is highly efficient and widely utilized in synthetic chemistry.[4]
These application notes describe a well-established laboratory procedure for this reductive amination, providing a reproducible method for obtaining the target secondary amine with a high degree of purity.
Reaction Scheme
The overall reaction proceeds in two main stages: the formation of the imine (Schiff base) and its subsequent reduction.
1. Imine Formation: 2,4-Dimethoxybenzaldehyde reacts with methylamine in a reversible reaction to form N-(2,4-dimethoxybenzylidene)methanamine and water.[2][5]
2. Reductive Amination: The intermediate imine is then reduced, for example with sodium borohydride, to yield the final product, N-(2,4-dimethoxybenzyl)methanamine.[4][6]
Signaling Pathways and Experimental Workflow Diagrams
Caption: Reaction pathway from 2,4-dimethoxybenzaldehyde to N-(2,4-dimethoxybenzyl)methanamine.
Caption: Step-by-step workflow for the synthesis and purification of the final product.
Experimental Protocols
Materials
-
2,4-Dimethoxybenzaldehyde (98% purity or higher)
-
Methylamine solution (33% in methanol)
-
Sodium borohydride (98% purity or higher)
-
Methanol (anhydrous)
-
Ethyl acetate (reagent grade)
-
Hexane (reagent grade)
-
Hydrochloric acid (dilute solution, e.g., 1 M)
-
Sodium hydroxide (dilute solution, e.g., 1 M)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography (60-120 mesh)
-
Standard laboratory glassware, including a round-bottom flask, magnetic stirrer, and equipment for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel coated)
Procedure for the Synthesis of N-(2,4-dimethoxybenzyl)methanamine
-
To a stirred solution of 2,4-dimethoxybenzaldehyde (20.0 g, 120.48 mmol) in methanol (200 mL), a methanolic solution of methylamine (33%, 15.0 g, 481.90 mmol) is slowly added at 0°C.[6]
-
The reaction mixture is kept stirring at 0°C for 1 hour to facilitate the formation of the imine intermediate.[6]
-
Subsequently, sodium borohydride (5.5 g, 144.57 mmol) is added in portions at 0°C.[6]
-
The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.[6]
-
The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is acidified with dilute hydrochloric acid (200 mL), and the methanol is removed by distillation under reduced pressure.[6]
-
The residue is diluted with water and alkalized with a dilute sodium hydroxide solution (80 mL).[6]
-
The aqueous layer is extracted with ethyl acetate (5 x 200 mL).[6]
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[6]
-
The crude product is purified by silica gel column chromatography using a gradient elution of 50-80% ethyl acetate in hexane to afford the pure N-(2,4-dimethoxybenzyl)methanamine.[6]
Data Presentation
Reactant and Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 2,4-Dimethoxybenzaldehyde | C₉H₁₀O₃ | 166.17 | White to off-white powder |
| Methylamine | CH₅N | 31.06 | Gas (typically used as a solution) |
| N-(2,4-dimethoxybenzyl)methanamine | C₁₀H₁₅NO₂ | 181.23 | Light yellow liquid |
Reaction Parameters and Yield
| Parameter | Value |
| Reaction Time | 13 hours (1 hour for imine formation, 12 hours for reduction) |
| Reaction Temperature | 0°C to Room Temperature |
| Solvent | Methanol |
| Reducing Agent | Sodium Borohydride |
| Expected Yield | ~92% |
Spectroscopic Data for N-(2,4-dimethoxybenzyl)methanamine
| Spectroscopic Data | Values |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.14 (d, J = 8.4Hz, 1H), 6.51 (brs, 1H), 6.47-6.45 (m, 1H), 3.74 (s, 6H), 3.53 (s, 2H), 2.24 (s, 3H)[6] |
| LC-MS | m/z 181.80 [M + H]⁺[6] |
Discussion
The described protocol provides an efficient and high-yielding method for the synthesis of N-(2,4-dimethoxybenzyl)methanamine. The one-pot nature of this reductive amination is advantageous as it avoids the isolation of the potentially unstable imine intermediate. The use of sodium borohydride as a reducing agent is cost-effective and the reagent is relatively safe to handle in a laboratory setting.
The purification by silica gel column chromatography is effective in removing any unreacted starting material and by-products, yielding the desired secondary amine with high purity. The provided spectroscopic data can be used to confirm the identity and purity of the final product.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.
-
Methylamine is a flammable and corrosive gas. Handle solutions with care.
-
Sodium borohydride is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. It should be handled with care and additions should be done slowly and in a controlled manner.
-
All solvents used are flammable. Avoid open flames and sources of ignition.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. rsc.org [rsc.org]
- 3. (2,4-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine | 510723-61-2 | Benchchem [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. N-(2,4-DIMETHOXYBENZYL)-N-METHYLAMINE | 102503-23-1 [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Benzylamines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of substituted benzylamines.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of substituted benzylamines, categorized by the synthetic method.
Reductive Amination
Reductive amination is a widely used method for preparing substituted benzylamines, but it can present several challenges.
Issue 1: Low or No Product Yield
-
Symptom: Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows a large amount of unreacted starting materials (aldehyde/ketone and amine).
-
Possible Causes & Solutions:
-
Inefficient Imine Formation: The equilibrium between the carbonyl compound, amine, and the imine intermediate may not be favorable.
-
Solution: Add a catalytic amount of a weak acid like acetic acid to promote imine formation.[1] Using a dehydrating agent such as molecular sieves can also shift the equilibrium by removing the water byproduct.[2] It can also be beneficial to stir the aldehyde and amine together for a period before adding the reducing agent.
-
-
Suboptimal pH: Imine formation is typically favored under slightly acidic conditions (pH 4-5).[1] If the pH is too low, the amine will be protonated and non-nucleophilic; if it's too high, the carbonyl is not sufficiently activated.[1]
-
Solution: Adjust the pH of the reaction mixture. If starting with an amine salt, it must be neutralized with a base.
-
-
Inactive Reducing Agent: The reducing agent (e.g., sodium borohydride) may have degraded due to improper storage or exposure to moisture.
-
Solution: Use a fresh, properly stored batch of the reducing agent.[2]
-
-
Poor Solubility: If the reactants are not fully dissolved, the reaction will be slow or incomplete.
-
Solution: Choose a solvent in which all reactants are soluble.
-
-
Issue 2: Formation of Alcohol Byproduct
-
Symptom: A significant amount of the corresponding benzyl alcohol is observed as a byproduct.
-
Possible Cause: The reducing agent is too reactive and reduces the starting aldehyde or ketone before it can form the imine.[1]
-
Solution: Use a milder, more selective reducing agent like sodium cyanobborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are more selective for the imine over the carbonyl group.[1][3]
Issue 3: Aldol Condensation of Aldehyde Starting Material
-
Symptom: Formation of side products resulting from the self-condensation of the starting aldehyde.
-
Possible Cause: Aldehydes, especially in the presence of a base, can undergo aldol condensation.[1]
-
Solution: Run the reaction under neutral or slightly acidic conditions to minimize this side reaction.[1]
Troubleshooting Workflow for Reductive Amination
Caption: Troubleshooting decision tree for low yields in reductive amination.
Direct Alkylation
Direct alkylation of ammonia or a primary amine with a benzyl halide is a straightforward method but is often plagued by a lack of selectivity.
Issue: Formation of a Mixture of Primary, Secondary, and Tertiary Amines
-
Symptom: The final product is a mixture of mono-, di-, and tri-benzylated amines.
-
Possible Cause: The newly formed benzylamine is more nucleophilic than the starting ammonia or primary amine, leading to further alkylation.[4]
-
Solution: Use a large excess of ammonia or the starting primary amine to favor the formation of the mono-alkylated product.[4]
Frequently Asked Questions (FAQs)
Q1: What are the main advantages and disadvantages of the common methods for synthesizing substituted benzylamines?
A1: The choice of synthetic route depends on factors like the availability of starting materials, desired purity, and scalability.[4] Here is a comparative summary:
| Synthesis Method | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Reductive Amination | 60 - 98%[4][5] | Wide substrate scope, one-pot procedure, mild conditions.[4] | Requires a suitable reducing agent, potential for over-alkylation with some substrates.[4][5] |
| Gabriel Synthesis | 60 - 79%[4] | High purity of the primary amine, avoids over-alkylation.[4] | Limited to primary amines, harsh hydrolysis conditions can be incompatible with sensitive functional groups.[4][5] |
| Direct Alkylation | 81 - 82%[6] | Simple procedure, uses readily available starting materials.[4] | Difficult to control the degree of alkylation, often results in a mixture of primary, secondary, and tertiary amines.[4] |
Q2: How can I purify my substituted benzylamine from the reaction mixture?
A2: Purification strategies depend on the nature of the product and the impurities.
-
Acid-Base Extraction: This is a common method for separating basic amines from neutral or acidic impurities. The crude reaction mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl) to protonate the amine, making it water-soluble. The aqueous layer is then separated, basified (e.g., with NaOH), and the free amine is extracted back into an organic solvent.[6]
-
Distillation: For liquid benzylamines, distillation under reduced pressure can be an effective purification method.[7]
-
Recrystallization: Solid benzylamine derivatives can be purified by recrystallization from a suitable solvent or solvent mixture.[8]
-
Column Chromatography: Silica gel chromatography can be used to separate the target benzylamine from byproducts with different polarities.[8]
Q3: My reductive amination is still not working despite trying the common troubleshooting steps. What else can I do?
A3: If you are still facing issues, consider the following:
-
Two-Step (Indirect) Reductive Amination: First, form and isolate the imine intermediate. This allows you to confirm its formation and purity before proceeding with the reduction step. This method also allows for the use of stronger reducing agents like sodium borohydride since the reactive carbonyl compound is no longer present.[9]
-
Alternative Reducing Systems: Consider catalytic hydrogenation as an alternative reduction method.[10]
-
Purity of Starting Materials: Ensure that your starting aldehyde/ketone and amine are pure. Impurities can interfere with the reaction.
Experimental Protocols
Protocol 1: Reductive Amination of a Substituted Benzaldehyde
This is a general one-pot procedure that may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 equiv.) and the desired amine (1.0 equiv.) in a suitable solvent (e.g., dichloromethane, methanol).[11]
-
Imine Formation: If using an amine salt, add a base like triethylamine (2.5 equiv.) and stir the mixture at room temperature for 1 hour to facilitate imine formation.[11] For neutral amines, adding a catalytic amount of acetic acid can be beneficial.
-
Reduction: Add a reducing agent such as sodium triacetoxyborohydride (2.0 equiv.) portion-wise to the stirred solution.[11] Continue stirring at room temperature for an additional 4 hours or until the reaction is complete as monitored by TLC or LC-MS.[11]
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.[11] Extract the aqueous layer with an organic solvent (e.g., dichloromethane).[11] Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11] The crude product can then be purified by column chromatography.[4]
Experimental Workflow for Reductive Amination
Caption: General workflow for the synthesis of substituted benzylamines via reductive amination.
Protocol 2: Gabriel Synthesis of a Primary Benzylamine
This two-step protocol is effective for producing pure primary benzylamines.
-
N-Alkylation of Phthalimide:
-
Thoroughly mix potassium phthalimide (1.0 equiv.) and the desired benzyl halide (1.0 equiv.) in a polar aprotic solvent like DMF.[12]
-
Heat the mixture to facilitate the S_N2 reaction. Monitor the reaction progress by TLC.
-
-
Hydrolysis of N-Benzylphthalimide:
-
Isolation and Purification:
-
Acidify the filtrate with a strong acid (e.g., HCl).[5]
-
Wash the acidic aqueous solution with an organic solvent to remove any non-basic impurities.
-
Make the aqueous solution strongly alkaline with a strong base (e.g., NaOH) to liberate the free benzylamine.[4]
-
Extract the primary benzylamine with an organic solvent (e.g., diethyl ether).[4]
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified primary benzylamine.[4]
-
Logical Relationship in Gabriel Synthesis
Caption: Key steps and intermediates in the Gabriel synthesis of primary benzylamines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. US2987548A - Preparation of benzylamine - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. ias.ac.in [ias.ac.in]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reductive Amination for 1-(2,4-dimethoxyphenyl)-N-methylmethanamine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(2,4-dimethoxyphenyl)-N-methylmethanamine via reductive amination of 2,4-dimethoxybenzaldehyde and methylamine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering systematic approaches to identify and resolve them.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete imine formation: The equilibrium between the aldehyde/ketone and the amine may not favor the imine intermediate.[1] | - Remove water: Use a dehydrating agent like molecular sieves or perform azeotropic distillation to shift the equilibrium towards the imine.[1] - Monitor imine formation: Use TLC, LC-MS, or NMR to confirm the formation of the imine before adding the reducing agent.[1] - Adjust pH: Imine formation is often optimal under mildly acidic conditions (pH 4-5).[2] |
| Inactive reducing agent: The reducing agent may have degraded due to improper storage or handling. | - Test reducing agent activity: Perform a control reaction on a simple ketone (e.g., acetone) to verify the reductant's efficacy.[1] - Use fresh reagent: Ensure the reducing agent is fresh and has been stored under appropriate conditions (e.g., desiccated). | |
| Reduction of the starting aldehyde: The reducing agent might be too reactive and reduce the aldehyde before it can form the imine. This is more common with potent reducing agents like sodium borohydride.[2] | - Use a more selective reducing agent: Consider using sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), which are more selective for the iminium ion over the carbonyl group.[2][3] - Two-step procedure: Allow the imine to form completely before the portion-wise addition of the reducing agent.[2][3] | |
| Steric hindrance: The reactants may be sterically hindered, slowing down the reaction.[1] | - Increase reaction temperature: Heating the reaction can help overcome the activation energy barrier.[1] | |
| Presence of Impurities | Unreacted starting materials: Incomplete reaction. | - Increase reaction time or temperature. - Use a slight excess of one reagent (typically the amine or the reducing agent). |
| Over-alkylation (formation of tertiary amine): This can occur if the newly formed secondary amine reacts with another molecule of the aldehyde. | - Use a controlled stoichiometry of the aldehyde. - Consider a two-step process where the imine is formed and then reduced.[2] | |
| Aldehyde reduction byproduct (2,4-dimethoxybenzyl alcohol): The reducing agent has reduced the starting aldehyde. | - Use a less reactive, more selective reducing agent like NaBH₃CN or STAB.[2][3] | |
| Difficult Product Isolation | Product is soluble in the aqueous phase during workup. | - Adjust the pH of the aqueous layer to ensure the amine is in its freebase form (typically basic pH) to increase its solubility in organic solvents. - Use a different extraction solvent. |
| Emulsion formation during extraction. | - Add brine (saturated NaCl solution) to break up the emulsion. - Filter the mixture through Celite. |
Frequently Asked Questions (FAQs)
Q1: What is the role of each reactant in this reductive amination?
A1:
-
2,4-dimethoxybenzaldehyde: Provides the carbonyl group that reacts with the amine.
-
Methylamine: The amine source that forms the imine intermediate.
-
Reducing Agent (e.g., Sodium Borohydride): Reduces the imine intermediate to the final amine product.
Q2: Which reducing agent is best for this reaction?
A2: The choice of reducing agent is critical and depends on the desired reaction setup (one-pot vs. two-step) and the need for chemoselectivity.[3]
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Sodium Borohydride (NaBH₄): A powerful and cost-effective reducing agent. However, it can also reduce the starting aldehyde, potentially lowering the yield. It is often used in a two-step process where the imine is formed first.[2][3]
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Sodium Cyanoborohydride (NaBH₃CN): More selective for the iminium ion than for the carbonyl group, making it ideal for one-pot reactions.[2][3] However, it is highly toxic and can generate cyanide gas, requiring careful handling.[4]
-
Sodium Triacetoxyborohydride (STAB): A mild and highly selective reducing agent that is effective for a wide range of substrates and is less toxic than NaBH₃CN, making it a safer alternative for one-pot reactions.[3][5]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a common and effective method.[1] You should spot the starting aldehyde, the amine, a co-spot of both, and an aliquot of the reaction mixture. The consumption of the starting materials and the appearance of a new spot for the imine, and subsequently the final product, indicate the reaction's progress.
Q4: What are the typical workup and purification procedures for this reaction?
A4: A typical workup involves quenching the reaction, followed by an aqueous workup to remove inorganic salts and water-soluble components. The product is then extracted into an organic solvent. Purification is often achieved by silica gel column chromatography.
Q5: Can I use other primary amines instead of methylamine in this reaction?
A5: Yes, this reaction is generally applicable to other primary amines. However, the reaction conditions, particularly temperature and reaction time, may need to be optimized depending on the reactivity and steric hindrance of the specific amine.
Data Presentation
Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Key Advantages | Key Disadvantages | Typical Solvents |
| Sodium Borohydride | NaBH₄ | - Inexpensive - Readily available | - Can reduce aldehydes and ketones[5] - Often requires a two-step process[3] | Methanol, Ethanol[5] |
| Sodium Cyanoborohydride | NaBH₃CN | - Selective for imines/iminium ions[2] - Suitable for one-pot reactions | - Highly toxic[4] - Generates cyanide waste[4] | Methanol[5] |
| Sodium Triacetoxyborohydride | STAB | - Mild and highly selective - Good for a wide range of substrates[3] - Less toxic than NaBH₃CN[3] | - Water-sensitive[5] - More expensive than NaBH₄ | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[5] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound using Sodium Borohydride
This protocol is adapted from a standard reductive amination procedure.
Materials:
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2,4-dimethoxybenzaldehyde
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Methylamine (e.g., 40% in water or as a solution in a suitable solvent)
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Sodium Borohydride (NaBH₄)
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Methanol
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Deionized Water
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Ethyl Acetate
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Hydrochloric Acid (HCl) (for workup adjustment)
-
Sodium Hydroxide (NaOH) (for workup adjustment)
Procedure:
-
Imine Formation:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dimethoxybenzaldehyde (1.0 eq) in methanol.
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Cool the solution to 0 °C in an ice bath.
-
Slowly add methylamine (1.1-1.5 eq) to the cooled solution.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the formation of the imine by TLC.
-
-
Reduction:
-
Once imine formation is complete (or has reached equilibrium), cool the reaction mixture back to 0 °C.
-
Slowly add sodium borohydride (1.1-1.5 eq) in small portions, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature overnight (approximately 12-16 hours).
-
Monitor the consumption of the imine and the formation of the product by TLC.
-
-
Workup:
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add water and ethyl acetate to the residue.
-
Adjust the pH of the aqueous layer to be basic (pH > 10) using a sodium hydroxide solution to ensure the product is in its freebase form.
-
Separate the organic layer.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine all organic layers.
-
-
Purification:
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis of N-(2,4-dimethoxybenzyl)-N-methylamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2,4-dimethoxybenzyl)-N-methylamine via reductive amination.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | 1. Incomplete Imine Formation: The equilibrium between the aldehyde and amine to form the imine may not be favorable under the reaction conditions. 2. Inactive Reducing Agent: The reducing agent may have degraded due to improper storage or handling. 3. Incorrect pH: The pH of the reaction mixture is critical for imine formation and reduction. | 1. Promote Imine Formation: - Add a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, to remove water and shift the equilibrium. - If applicable to the solvent system, use a Dean-Stark apparatus to azeotropically remove water. 2. Verify Reducing Agent Activity: - Use a fresh batch of the reducing agent. - Test the activity of the reducing agent on a simple ketone (e.g., acetone) and monitor the reduction to the corresponding alcohol by TLC. 3. Optimize pH: - Adjust the pH to a weakly acidic range (typically 4-6) by adding a small amount of acetic acid to catalyze imine formation. Avoid strongly acidic conditions, which can protonate the amine, rendering it non-nucleophilic. |
| Significant Amount of 2,4-dimethoxybenzyl alcohol Byproduct | Premature Aldehyde Reduction: The reducing agent is reducing the starting aldehyde before it can form the imine with methylamine. This is common with strong reducing agents like sodium borohydride. | 1. Use a Milder Reducing Agent: Switch to a more selective reducing agent that preferentially reduces the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are excellent alternatives.[1][2] 2. Stepwise Procedure: First, stir the 2,4-dimethoxybenzaldehyde and methylamine together for a period (e.g., 1-2 hours) to allow for imine formation before adding the reducing agent. |
| Presence of a Higher Molecular Weight Impurity (Likely Tertiary Amine) | Over-alkylation: The product, N-(2,4-dimethoxybenzyl)-N-methylamine (a secondary amine), is reacting with another molecule of 2,4-dimethoxybenzaldehyde to form a tertiary amine. | 1. Control Stoichiometry: Use a slight excess of methylamine relative to the aldehyde to favor the formation of the primary imine. 2. Slow Addition of Aldehyde: If feasible, add the 2,4-dimethoxybenzaldehyde slowly to the solution of methylamine to maintain a low concentration of the aldehyde throughout the reaction. 3. Stepwise Procedure: As with preventing alcohol formation, pre-forming the imine before reduction can minimize the opportunity for the secondary amine product to react with unreacted aldehyde. |
| Unreacted Starting Material (Aldehyde or Amine) | 1. Insufficient Reaction Time or Temperature. 2. Poor Mixing. | 1. Increase Reaction Time/Temperature: Monitor the reaction progress by TLC or GC-MS and extend the reaction time if necessary. A modest increase in temperature may also be beneficial, but be cautious of promoting side reactions. 2. Ensure Efficient Stirring: Use adequate stirring to ensure the reactants are well-mixed, especially in heterogeneous mixtures. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing N-(2,4-dimethoxybenzyl)-N-methylamine?
A1: The most common and efficient method is reductive amination. This typically involves the reaction of 2,4-dimethoxybenzaldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.
Q2: Which reducing agent is best for this synthesis?
A2: While sodium borohydride (NaBH₄) can be used, it is a relatively strong reducing agent and can lead to the unwanted reduction of the starting aldehyde to 2,4-dimethoxybenzyl alcohol.[1][2] Milder and more selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are generally preferred as they show a higher selectivity for the imine/iminium ion over the aldehyde.[1][2]
Q3: My reaction is not going to completion. What can I do?
A3: First, ensure that your reagents are pure and your reducing agent is active. Incomplete reactions are often due to issues with imine formation. Adding a catalytic amount of a weak acid like acetic acid can help. You can also try adding a dehydrating agent such as anhydrous MgSO₄ or molecular sieves to drive the imine formation equilibrium forward. Monitoring the reaction by TLC or GC-MS is crucial to determine if the reaction has stalled.
Q4: I am observing the formation of a tertiary amine. How can I prevent this?
A4: The formation of a tertiary amine is due to over-alkylation, where your secondary amine product reacts with another molecule of the aldehyde. To minimize this, you can use a slight excess of methylamine or perform the reaction in a stepwise manner: allow the imine to form completely before adding the reducing agent.
Q5: How can I purify the final product?
A5: Purification of N-(2,4-dimethoxybenzyl)-N-methylamine can typically be achieved through column chromatography on silica gel. An alternative is an acid-base extraction. The amine product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to regenerate the free amine, which can then be extracted with an organic solvent.
Quantitative Data Summary
The following table presents illustrative data on the impact of different reducing agents on the product distribution in the synthesis of N-(2,4-dimethoxybenzyl)-N-methylamine. Note: This data is representative and intended for educational purposes.
| Reducing Agent | Desired Product Yield (%) | 2,4-dimethoxybenzyl alcohol (%) | Tertiary Amine Byproduct (%) |
| Sodium Borohydride (NaBH₄) | 65 | 25 | 10 |
| Sodium Cyanoborohydride (NaBH₃CN) | 85 | 5 | 10 |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 90 | <5 | 5 |
Experimental Protocols
General Protocol for the Reductive Amination Synthesis of N-(2,4-dimethoxybenzyl)-N-methylamine using Sodium Triacetoxyborohydride:
-
Reaction Setup: To a solution of 2,4-dimethoxybenzaldehyde (1.0 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added a solution of methylamine (1.1-1.2 eq., e.g., as a solution in THF or water).
-
Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The progress of imine formation can be monitored by TLC or GC-MS.
-
Reduction: Sodium triacetoxyborohydride (1.2-1.5 eq.) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature until the imine is consumed, as indicated by TLC or GC-MS analysis (typically 4-12 hours).
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure N-(2,4-dimethoxybenzyl)-N-methylamine.
Visualizations
Caption: Main reaction and side reaction pathways.
Caption: Troubleshooting workflow for the synthesis.
References
troubleshooting guide for the synthesis of secondary amines
Welcome to the technical support center for the synthesis of secondary amines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize synthetic routes to secondary amines. Below, you will find a series of frequently asked questions (FAQs) addressing common issues, alongside detailed protocols and data to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Issue 1: Low or No Product Yield
Q: My reaction to synthesize a secondary amine is resulting in low or no yield. What are the common causes and how can I fix it?
A: Low conversion is a frequent issue that can stem from several factors related to the chosen synthetic method, reagents, or reaction conditions. The primary causes often involve substrate reactivity, incomplete activation, or suboptimal conditions.[1]
For N-Alkylation Reactions:
-
Poor Leaving Group: If you are using an alkyl halide, the reactivity of the leaving group is critical. The general order of reactivity is I > Br > Cl.[2] If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.
-
Deactivated Amine: Primary amines with strong electron-withdrawing groups (EWGs) on their structure (e.g., -NO₂, -CN) are less nucleophilic and therefore less reactive.[2] For these substrates, more forcing conditions such as higher temperatures, a stronger base, or a more active catalyst system may be necessary.[2]
-
Steric Hindrance: Significant steric bulk on either the primary amine or the alkylating agent can dramatically slow down the reaction rate.[2] If possible, consider using less sterically demanding starting materials.
For Reductive Amination Reactions:
-
Inefficient Imine/Iminium Formation: The formation of the imine or iminium ion intermediate is a crucial equilibrium step. This is typically favored under mildly acidic conditions (pH ~4-5) which activate the carbonyl group without fully protonating the amine nucleophile.[3] If conditions are too acidic or too basic, imine formation will be inefficient. The removal of water can also drive the equilibrium forward.[4]
-
Inactive Reducing Agent: The hydride reagent may have degraded. It's good practice to test the reducing agent on a simple, reliable ketone or aldehyde to confirm its activity.[5] Reagents like sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride are generally effective and can be used in one-pot procedures as they selectively reduce the imine/iminium ion in the presence of the carbonyl starting material.[3][4]
For Buchwald-Hartwig Amination Reactions:
-
Catalyst Poisoning or Decomposition: The palladium catalyst is sensitive and can be deactivated by impurities in the reagents or solvents.[6] Functional groups like azo groups can also poison the catalyst.[6] Ensure all reagents are pure and solvents are thoroughly degassed.
-
Suboptimal Ligand/Base/Solvent Combination: The success of a Buchwald-Hartwig reaction is highly dependent on the interplay between the ligand, base, and solvent.[6][7] A screening of different conditions is often necessary to find the optimal combination for your specific substrates.
Issue 2: Over-alkylation and Side Product Formation
Q: My N-alkylation of a primary amine is producing a significant amount of the tertiary amine byproduct. How can I improve the selectivity for the secondary amine?
A: Over-alkylation is the most common challenge in the direct N-alkylation of primary amines. This occurs because the desired secondary amine product is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with the alkylating agent.[2][8]
Potential Solutions:
-
Stoichiometry Control: Using a large excess of the starting primary amine relative to the alkylating agent can statistically favor mono-alkylation. However, this approach can be inefficient in terms of atom economy and may complicate purification.[2]
-
Slow Addition: Adding the alkylating agent slowly, for instance with a syringe pump, helps to maintain a low concentration of the electrophile. This reduces the probability of it reacting with the more nucleophilic secondary amine product as it is formed.[2]
-
Switch Synthetic Methods: Reductive amination is a highly effective alternative that completely avoids the issue of over-alkylation and is one of the most common methods for preparing secondary amines.[3][8][9]
-
Novel Reagents: Recent methods, such as using N-aminopyridinium salts as ammonia surrogates, have been developed to achieve "self-limiting" alkylation, preventing the formation of over-alkylation products.[10][11]
Q: In my Buchwald-Hartwig amination, I am observing biaryl byproducts. How can this be minimized?
A: The formation of biaryl compounds through homocoupling of the aryl halide can compete with the desired C-N bond formation. This is particularly noted when using certain chiral primary amines.[6] Optimizing the catalyst-to-ligand ratio and thoroughly screening different ligands and reaction conditions can help to minimize this side reaction.[6]
Issue 3: Purification Challenges
Q: I am having difficulty purifying my secondary amine product. It streaks on my silica gel column. What purification strategies are recommended?
A: Amines are basic and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor peak shape and streaking during column chromatography.
Recommended Purification Techniques:
-
Modified Eluent for Silica Gel Chromatography: To mitigate streaking, add a small percentage of a basic modifier to your eluent system. Common choices include triethylamine (typically 0.1-1%) or a solution of ammonia in methanol (e.g., 2M NH₃ in MeOH, used as part of the polar component of the eluent).[12]
-
Alternative Stationary Phases: Consider using a different stationary phase, such as basic alumina, which is less acidic than silica.[12]
-
Acid/Base Extraction: This is a powerful technique for separating amines from neutral or acidic impurities.[12] Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate) and wash with an aqueous acid (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer. The layers can be separated, and the aqueous layer is then basified (e.g., with NaOH or NaHCO₃) to deprotonate the amine, which can then be re-extracted into an organic solvent.
-
Salt Precipitation: Amines can often be precipitated from an organic solution as their hydrochloride or other salts.[12] For example, dissolving the crude amine in a solvent like diethyl ether or ethyl acetate and then adding a solution of HCl in the same solvent can cause the amine salt to crystallize or precipitate, allowing for isolation by filtration.[12]
-
Buffer-Assisted Separation: Specialized methods using buffer solutions of varying pH can be employed to selectively separate mixtures of primary, secondary, and tertiary amines.[13]
-
CO₂-Based Purification: A method known as Selective Ammonium Carbamate Crystallization (SACC) uses CO₂ to reversibly form carbamate salts with primary and secondary amines, which can then be selectively crystallized from non-polar solvents.[14][15]
Data Presentation: Reaction Parameter Optimization
Optimizing reaction conditions is crucial for a successful synthesis. The tables below provide starting points for troubleshooting common synthetic methods.
Table 1: Troubleshooting Guide for Buchwald-Hartwig Amination Parameters
| Parameter | Common Choices | Notes | Potential Issues & Solutions |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃, LHMDS | Strong bases like NaOtBu are very common and effective.[6][7] Weaker bases may be required for substrates with base-sensitive functional groups. | Issue: Substrate decomposition. Solution: Switch to a weaker base like K₂CO₃ or Cs₂CO₃. |
| Solvent | Toluene, Dioxane, THF, 2-MeTHF | Toluene is a common choice with a good balance of solubility and a high boiling point.[6] Dioxane is also frequently used.[6] | Issue: Low solubility or catalyst deactivation. Solution: Screen alternative solvents. Avoid chlorinated solvents.[7] |
| Ligand | XantPhos, RuPhos, SPhos, DavePhos | The choice of ligand is highly dependent on the substrates. Ligand screening is often necessary.[7] | Issue: Low or no conversion. Solution: Screen a panel of ligands. Pre-formed palladium pre-catalysts can also improve efficiency.[7] |
| Temperature | 80 - 110 °C | Reactions are typically run at elevated temperatures to drive the catalytic cycle.[6] | Issue: Reaction is slow or stalls. Solution: Increase the temperature, but monitor for potential thermal degradation of catalyst or substrates. |
Table 2: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Common Solvents | Key Features & Considerations |
| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | DCE, THF, CH₂Cl₂ | Mild and selective. Reduces imines/iminium ions much faster than ketones/aldehydes, making it ideal for one-pot reactions.[4][16] Does not require strictly anhydrous conditions. |
| Sodium Cyanoborohydride | NaBH₃CN | MeOH, EtOH | Selective for imines at mildly acidic pH.[3] Caution: Can release toxic HCN gas if the pH becomes too acidic (pH < 4). |
| Sodium Borohydride | NaBH₄ | MeOH, EtOH | Stronger reducing agent. Can reduce the starting aldehyde/ketone, leading to alcohol byproducts.[3] Often used in a two-step procedure where the imine is formed first, followed by the addition of NaBH₄.[17] |
| Hydrogen / Palladium on Carbon | H₂/Pd-C | MeOH, EtOH | Catalytic hydrogenation is a clean method. Can also reduce other functional groups (e.g., alkenes, alkynes, nitro groups).[9] |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination (One-Pot)
-
Preparation: To a round-bottom flask, add the primary amine (1.0 equiv.) and the aldehyde or ketone (1.1 equiv.).
-
Solvent Addition: Dissolve the starting materials in a suitable solvent such as dichloromethane (DCE) or tetrahydrofuran (THF).
-
Acidification (Optional but Recommended): Add acetic acid (1.1 equiv.) to catalyze imine formation. Stir the mixture at room temperature for 20-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise to the stirring solution.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Workup: Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃ or water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (potentially with a basic modifier) or acid/base extraction.[1]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Inert Atmosphere Setup: To an oven-dried reaction vial containing a magnetic stir bar, add the aryl halide (1.0 equiv.), palladium pre-catalyst (e.g., 1-5 mol%), and phosphine ligand (e.g., 1.2-6 mol%).
-
Degassing: Seal the vial with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.4 equiv.). Then, add the primary amine (1.2 equiv.) followed by the degassed solvent (to achieve a concentration of ~0.1-0.5 M).[6]
-
Reaction: Place the sealed vial in a preheated heating block and stir at the desired temperature (typically 80-110 °C).[6]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, allow the reaction to cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[6]
Visual Troubleshooting Guides
Caption: A decision tree for troubleshooting low yield in secondary amine synthesis.
Caption: The problem of over-alkylation and common strategies to mitigate it.
Caption: A workflow for the purification of secondary amines from a crude reaction mixture.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. US3864402A - Purification of secondary alkyl amines - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Managing Over-alkylation in Benzylamine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, managing, and preventing over-alkylation during the synthesis of benzylamine.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation in the context of benzylamine synthesis?
A1: Over-alkylation is a common side reaction where the desired product, primary benzylamine (C₆H₅CH₂NH₂), acts as a nucleophile and reacts further with the benzylating agent (e.g., benzyl chloride). This leads to the formation of the secondary amine, dibenzylamine ((C₆H₅CH₂)₂NH), and the tertiary amine, tribenzylamine ((C₆H₅CH₂)₃N), as undesired byproducts.[1] This process reduces the yield of the target primary amine and complicates the purification process.[2]
Q2: Why is benzylamine prone to over-alkylation?
A2: Benzylamine, the primary amine product, is generally more nucleophilic than the ammonia or amine precursor from which it was formed. The electron-donating benzyl group increases the electron density on the nitrogen atom, enhancing its reactivity towards the electrophilic benzylating agent.[3] Consequently, the newly formed benzylamine can effectively compete with the initial nitrogen source for the alkylating agent, leading to di- and tri-alkylation.
Q3: Which synthetic methods are most susceptible to over-alkylation?
A3: Direct alkylation of ammonia with a benzyl halide is highly susceptible to over-alkylation.[1] In this method, controlling the reaction to stop at the primary amine stage is notoriously difficult because each subsequent product (primary and secondary amine) is also a reactive nucleophile.[4] Without carefully controlled conditions, a mixture of primary, secondary, tertiary amines, and even quaternary ammonium salts will be formed.
Q4: What are the primary strategies to avoid over-alkylation?
A4: The most effective strategies involve either controlling the reaction conditions of direct alkylation or choosing an alternative synthetic route that inherently prevents over-alkylation.
-
Controlling Direct Alkylation: Use a large excess of ammonia relative to the benzyl halide.[5][6] This statistically favors the reaction of the benzyl halide with ammonia over the newly formed benzylamine.[6]
-
Alternative Synthetic Routes: Methods like the Gabriel synthesis, reductive amination, and the Delépine reaction are preferred for producing pure primary amines without over-alkylation byproducts.[2][7][8]
Q5: Can over-alkylation be reversed?
A5: Reversing over-alkylation (i.e., converting dibenzylamine back to benzylamine) is not a practical or common strategy in synthetic chemistry. The focus is on preventing its formation in the first place or separating the desired product from the mixture.
Troubleshooting Guide
This guide addresses specific issues you may encounter during benzylamine synthesis.
| Symptom / Issue | Potential Cause | Suggested Solution |
| Low yield of benzylamine with significant amounts of di- and tribenzylamine detected (by TLC, GC-MS, or NMR). | Over-alkylation due to reaction conditions in direct alkylation. | 1. Modify Reactant Stoichiometry: Use a large excess of aqueous ammonia (e.g., a 20:1 to 70:1 molar ratio of ammonia to benzyl chloride) to maximize the probability of the halide reacting with ammonia instead of the product.[1][6]2. Control Reagent Addition: Add the benzyl halide dropwise to the ammonia solution to maintain a low concentration of the alkylating agent, which favors mono-alkylation.[3]3. Consider a Two-Phase System: Running the reaction in a two-phase system (e.g., hexane/water) can help. As benzylamine forms, it may partition into the aqueous phase, reducing its contact with the benzyl halide in the organic phase.[1] |
| Difficulty separating benzylamine from dibenzylamine and other byproducts. | Similar physical properties of the amine products. | 1. Acid-Base Extraction: Exploit the basicity of the amines. Dissolve the mixture in a non-polar organic solvent (e.g., diethyl ether) and wash with a dilute aqueous acid (e.g., HCl). The amines will form water-soluble ammonium salts and move to the aqueous layer. The layers can be separated, and the amines can be recovered by making the aqueous layer basic and re-extracting.[9]2. Fractional Distillation: If boiling points are sufficiently different, fractional distillation under reduced pressure can be effective. (Benzylamine BP: ~185°C; Dibenzylamine BP: ~300°C).[10][11]3. Column Chromatography: Use silica gel chromatography to separate the components based on polarity.[12] |
| Reductive amination of benzaldehyde yields significant dibenzylamine. | Formation and reduction of secondary imine. | The reaction mechanism can involve the formation of dibenzylimine, which is then hydrogenated to dibenzylamine.[13]1. Control Stoichiometry: Use a large excess of the ammonia source (e.g., aqueous ammonia, ammonium carbonate) to favor the formation of the primary imine.[14]2. Optimize Catalyst and Conditions: Some catalysts and conditions are more selective for primary amines. For example, specific nickel-based catalysts have shown high selectivity.[14][15] A stepwise procedure, where the imine is formed first and then the reducing agent is added, can sometimes improve selectivity.[16] |
| The chosen "over-alkylation proof" method (e.g., Gabriel synthesis) is giving a low yield. | Incomplete reaction or side reactions specific to the method. | 1. Gabriel Synthesis: Ensure complete deprotonation of phthalimide to form the potassium salt. Use a suitable polar aprotic solvent like DMF to increase reaction efficiency.[17] Ensure complete hydrolysis or hydrazinolysis in the final step to release the amine.[8]2. Check for Impurities: Starting materials may be impure, or side reactions like elimination (especially with secondary halides) could be occurring.[8] |
Comparative Analysis of Synthetic Methods
The choice of synthetic method is critical in managing over-alkylation. The table below compares the most common routes to benzylamine.
| Method | Key Reactants | Typical Yield of Benzylamine | Potential for Over-alkylation | Key Advantages & Disadvantages |
| Direct Alkylation | Benzyl Halide, Ammonia | 60-81% (highly condition-dependent)[1][18] | Very High | Advantages: Inexpensive reagents. Disadvantages: Prone to over-alkylation, requires large excess of ammonia, and often results in difficult-to-separate mixtures.[1] |
| Reductive Amination | Benzaldehyde, Ammonia Source, Reducing Agent | >90% (under optimized conditions)[11] | Low to Moderate | Advantages: High yields, avoids halide waste.[19] Disadvantages: Can still produce secondary amines if not properly controlled; requires a reducing agent and often a catalyst.[13][16] |
| Gabriel Synthesis | Potassium Phthalimide, Benzyl Halide | 60-70%[17] | None | Advantages: Specifically produces primary amines, avoiding over-alkylation byproducts.[2][7] Disadvantages: Involves protection/deprotection steps; phthalic acid byproducts can be difficult to remove. |
Detailed Experimental Protocols
Protocol 1: Reductive Amination of Benzaldehyde
This method is highly effective for producing primary benzylamine with minimal risk of over-alkylation when optimized.
-
Imine Formation: In a round-bottom flask, dissolve benzaldehyde (0.5 mmol) in a methanol solution of ammonia (e.g., 5 mL of 2M ammonia in methanol).[11]
-
Catalyst Addition: Add a suitable catalyst, such as a graphene-coated nickel-nickel oxide catalyst (10 mg).[11]
-
Reduction: Place the flask in an autoclave. Pressurize with hydrogen gas (e.g., 2 MPa) and heat the reaction mixture (e.g., to 90°C) with stirring for approximately 4 hours.[11]
-
Work-up: After cooling and releasing the pressure, filter the catalyst from the reaction mixture.
-
Isolation: Evaporate the solvent under reduced pressure. The residue can be purified by distillation or acid-base extraction to yield pure benzylamine.[11] A reported yield for a similar procedure is 99.7%.[11]
Protocol 2: Gabriel Synthesis of Benzylamine
This classical method is a reliable way to synthesize pure primary amines uncontaminated by secondary or tertiary by-products.[2][17]
-
N-Alkylation: Combine N-benzylphthalimide (23.7 g), 85% hydrazine hydrate (7 mL), and methanol (80 mL) in a 250-mL round-bottomed flask.[17] (Note: N-benzylphthalimide is typically prepared first by reacting potassium phthalimide with benzyl chloride).[8][17]
-
Reflux: Heat the mixture at reflux for 1 hour. A solid precipitate (phthalhydrazide) will form.[8][17]
-
Isolation of Amine: Cool the mixture. The solid phthalhydrazide byproduct can be filtered off.[8]
-
Purification: The filtrate contains the desired benzylamine. The volume can be reduced by distillation. Make the solution strongly alkaline with concentrated NaOH, which will cause the benzylamine to separate as a distinct liquid phase.[17]
-
Extraction and Distillation: Extract the benzylamine with diethyl ether (e.g., 2 x 40 mL portions). Dry the combined ether extracts over anhydrous sodium sulfate. After decanting or filtering, evaporate the ether. Distill the remaining liquid, collecting the fraction that boils at 183-186°C. The expected yield is 60-70%.[17]
Visual Guides and Workflows
The Over-alkylation Pathway
The following diagram illustrates how the initial reaction to form benzylamine can cascade into the formation of undesired secondary and tertiary amines.
Troubleshooting Workflow for Low Benzylamine Yield
This workflow provides a logical sequence of steps to diagnose and solve issues related to over-alkylation during synthesis.
References
- 1. US2987548A - Preparation of benzylamine - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sciencemadness Discussion Board - Benzylamine via the delepine reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgosolver.com [orgosolver.com]
- 9. quora.com [quora.com]
- 10. Page loading... [wap.guidechem.com]
- 11. Benzylamine synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of Benzylamine and Derivatives [designer-drug.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 1-(2,4-dimethoxyphenyl)-N-methylmethanamine and Other Methoxy-Substituted Benzylamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis of 1-(2,4-dimethoxyphenyl)-N-methylmethanamine with other methoxy-substituted benzylamines, valuable intermediates in the synthesis of organic compounds and pharmaceutical drugs.[1] The positioning of methoxy groups on the aromatic ring significantly influences the electronic and steric environment of the precursor benzaldehydes, thereby affecting reaction outcomes in synthetic procedures such as reductive amination.
Influence of Methoxy Group Substitution on Synthesis
The synthesis of N-methylbenzylamines from their corresponding benzaldehydes, typically via reductive amination, is influenced by both electronic and steric factors imparted by substituents on the aromatic ring. Methoxy groups are electron-donating, which can decrease the rate of nucleophilic addition to the carbonyl carbon of the benzaldehyde by reducing its electrophilicity.[2] Furthermore, the position of these groups can introduce steric hindrance, which may impede the approach of the nucleophile.
In the case of 2,4-dimethoxybenzaldehyde, the precursor to this compound, the methoxy group at the ortho-position (C2) can create steric hindrance, potentially leading to slower reaction rates or requiring more forcing conditions compared to benzaldehydes with methoxy groups at the meta- or para-positions.[3] Conversely, the para-methoxy group (C4) primarily exerts an electronic effect. This interplay of steric and electronic effects dictates the overall efficiency of the synthesis.
Comparative Analysis of Reductive Amination for Methoxy-Substituted N-Methylbenzylamines
Reductive amination is a widely used and versatile method for the synthesis of amines from carbonyl compounds.[4][5] The following table summarizes the expected and reported outcomes for the synthesis of various methoxy-substituted N-methylbenzylamines via this method, based on established chemical principles and available experimental data.
| Product | Precursor Aldehyde | Expected Reactivity | Reported/Typical Yield (%) | Key Considerations |
| This compound | 2,4-Dimethoxybenzaldehyde | Moderate to low due to steric hindrance from the ortho-methoxy group. | 92% (specific protocol) | The ortho-methoxy group can hinder the initial nucleophilic attack of methylamine. |
| N-methyl-4-methoxybenzylamine | 4-Methoxybenzaldehyde | High, as the para-methoxy group primarily exerts an electronic deactivating effect with no steric hindrance. | 72-96% (catalytic hydrogenation) | Generally proceeds efficiently under various reductive amination conditions.[6][7] |
| N-methyl-3,4-dimethoxybenzylamine | 3,4-Dimethoxybenzaldehyde | High, with minimal steric hindrance from the meta- and para-methoxy groups. | Not specifically found, but expected to be high. | Reactivity is primarily influenced by the electronic effects of the two methoxy groups. |
| N-methyl-3,4,5-trimethoxybenzylamine | 3,4,5-Trimethoxybenzaldehyde | Moderate, as the two ortho-methoxy groups (relative to each other) could introduce some steric hindrance. | Not specifically found, but expected to be synthetically accessible. | The increased number of electron-donating groups will decrease the electrophilicity of the carbonyl carbon. |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and a representative example of another methoxy-substituted benzylamine, N-methyl-4-methoxybenzylamine, are provided below.
Synthesis of this compound
This protocol utilizes a one-pot reductive amination of 2,4-dimethoxybenzaldehyde.
Materials:
-
2,4-Dimethoxybenzaldehyde
-
Methylamine (33% in methanol)
-
Sodium borohydride
-
Methanol
-
Dilute Hydrochloric Acid
-
Dilute Sodium Hydroxide solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 2,4-dimethoxybenzaldehyde (20.0 g, 120.48 mmol) in methanol (200 mL), a methanolic solution of methylamine (33%, 15.0 g, 481.90 mmol) is slowly added at 0°C.
-
The reaction mixture is kept stirring at 0°C for 1 hour.
-
Subsequently, sodium borohydride (5.5 g, 144.57 mmol) is added in batches at 0°C.
-
The reaction mixture is then stirred at room temperature for 12 hours.
-
Upon completion of the reaction (monitored by TLC), the mixture is acidified with dilute hydrochloric acid (200 mL), and methanol is removed under reduced pressure.
-
The residue is diluted with water and basified with dilute sodium hydroxide solution (80 mL).
-
The aqueous layer is extracted with ethyl acetate (5 x 200 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (50-80% ethyl acetate/hexane gradient elution) to afford 2,4-dimethoxy-N-methylbenzenemethanamine (20.0 g, 92.0% yield) as a light yellow liquid.
General Protocol for the Synthesis of N-methyl-4-methoxybenzylamine via Catalytic Hydrogenation
This protocol describes a general method for the reductive amination of 4-methoxybenzaldehyde using catalytic hydrogenation.
Materials:
-
4-Methoxybenzaldehyde
-
Methylamine
-
Methanol
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas
Procedure:
-
In a suitable reaction vessel, dissolve 4-methoxybenzaldehyde and a molar excess of methylamine in methanol.
-
Add a catalytic amount of Pd/C (e.g., 5-10 mol%).
-
The reaction mixture is then subjected to a hydrogen atmosphere (e.g., balloon or hydrogenation apparatus) at a suitable pressure.
-
The reaction is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).
-
Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by distillation or column chromatography.
Visualization of a Potential Signaling Pathway
Methoxy-substituted benzylamines are common scaffolds in the development of ligands for G protein-coupled receptors (GPCRs), a large family of transmembrane receptors that are major drug targets. The following diagram illustrates a simplified signaling pathway where a methoxy-substituted benzylamine derivative acts as a ligand to activate a GPCR.
Caption: GPCR signaling pathway activated by a methoxy-substituted benzylamine ligand.
Experimental Workflow for Synthesis and Screening
The development of novel drug candidates often involves the synthesis of a library of related compounds followed by screening for biological activity. The workflow for such a process is depicted below.
Caption: Workflow for the synthesis and screening of methoxy-substituted benzylamine derivatives.
References
A Comparative Guide to the Biological Activity of Phenethylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Phenethylamine and its derivatives represent a broad and pharmacologically diverse class of compounds that interact with various targets in the central nervous system. This guide provides a comparative analysis of the biological activities of selected phenethylamine derivatives, with a focus on their receptor binding affinities and functional activities at key monoamine receptors and transporters. The information presented herein is intended to aid researchers in understanding the structure-activity relationships within this chemical class and to facilitate the development of novel therapeutic agents.
Comparative Receptor Binding and Functional Activity
The biological activity of phenethylamine derivatives is largely determined by their affinity for and efficacy at various G-protein coupled receptors (GPCRs) and monoamine transporters. The following tables summarize the binding affinities (Ki) and functional activities (EC50 or IC50) of a selection of phenethylamine derivatives at the serotonin 5-HT2A and 5-HT2C receptors, and the dopamine transporter (DAT). Lower Ki, EC50, and IC50 values indicate higher binding affinity, potency, and inhibitory activity, respectively.
Serotonin 5-HT2A and 5-HT2C Receptor Interactions
The 2C-series of phenethylamines are well-known for their potent interactions with serotonin 5-HT2 receptors. The data below highlights the impact of substitutions on the phenyl ring on receptor affinity and agonist potency.
| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT2A EC50 (nM) | 5-HT2C EC50 (nM) |
| 2C-B | 1.2[1] | 0.63[1] | 1.2[1] | 0.63[1] |
| 2C-I | 0.4[2] | 1.1[2] | - | - |
| 2C-T-2 | 46[2] | 350[2] | - | - |
| 2C-T-4 | 54[2] | 220[2] | - | - |
| 2C-T-7 | 1[2] | 40[2] | - | - |
| 25I-NBOMe | 0.044[2] | 1.3[2] | 0.04-0.5 µM | - |
Note: Ki and EC50 values can vary between studies depending on the experimental conditions.
Dopamine Transporter (DAT) Inhibition
Several phenethylamine derivatives act as inhibitors of the dopamine transporter, thereby increasing synaptic dopamine levels. The table below presents the inhibitory concentrations (IC50) for a selection of these compounds.
| Compound | Dopamine Transporter (DAT) IC50 (nM) |
| Amphetamine | 42.2-68.5 (EC50)[3] |
| Methamphetamine | - |
| 4-Chloroamphetamine (PCA) | 3600[3] |
| 3,4-Dichloroamphetamine (DCA) | High Affinity[3] |
| Compound 9 (arylalkylamine derivative) | 28.3 (EC50)[3] |
| Compound 28 (alkyl 2-phenyl-2-(piperidin-2-yl)acetate derivative) | 398.6[4] |
Structure-Activity Relationships (SAR)
The biological activity of phenethylamine derivatives is highly dependent on their chemical structure. Key SAR observations include:
-
Phenyl Ring Substitution: Substitutions at the 2 and 5 positions of the phenyl ring, particularly with methoxy groups, are a hallmark of the 2C-series and are crucial for their psychedelic activity, which is mediated by 5-HT2A receptor agonism.[5] Lipophilic substituents at the 4-position generally lead to more potent and longer-acting compounds.[5]
-
N-Benzyl Substitution: The addition of an N-benzyl group to phenethylamines can significantly increase binding affinity and functional activity at 5-HT2A and 5-HT2C receptors.[6] For instance, N-(2-methoxybenzyl) substitution in the 2C series (creating the NBOMe series) dramatically increases 5-HT2A receptor affinity.
-
Dopamine Transporter Inhibition: For arylalkylamine derivatives, the nature and position of substituents on the aromatic ring, as well as the length and branching of the alkyl chain, significantly influence their dopamine reuptake inhibitory activity.[4] For instance, longer alkyl groups and smaller ring-sized substituents at the alkylamine position can lead to stronger inhibitory activities.[4]
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. Below are detailed methodologies for two key experimental approaches.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which is then used to calculate the Ki value using the Cheng-Prusoff equation.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates.
-
Assay Incubation: The cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., [125I]DOI for 5-HT2A/2C receptors) and varying concentrations of the test compound.[7]
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The IC50 value is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.
Dopamine Transporter Uptake Assay
This functional assay measures the ability of a compound to inhibit the reuptake of dopamine by the dopamine transporter.
Principle: Cells expressing the dopamine transporter are incubated with radiolabeled dopamine ([3H]DA) in the presence and absence of the test compound. The amount of radioactivity accumulated inside the cells is measured to determine the inhibitory effect of the compound.
Methodology:
-
Cell Culture: Cells stably expressing the human dopamine transporter (hDAT) are cultured to confluence.
-
Assay Procedure: The cells are pre-incubated with the test compound at various concentrations.
-
Dopamine Uptake: Radiolabeled dopamine is added to the cells, and the uptake is allowed to proceed for a specific time.
-
Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold buffer.
-
Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific dopamine uptake (IC50) is determined from the dose-response curve.[4]
Visualizations
5-HT2A Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by agonist binding to the 5-HT2A receptor, a Gq/G11-coupled GPCR.
Caption: Agonist activation of the 5-HT2A receptor initiates the Gq/G11 signaling cascade.
Experimental Workflow for Radioligand Binding Assay
The diagram below outlines the key steps in a typical radioligand binding assay used to determine the affinity of phenethylamine derivatives for a target receptor.
Caption: A generalized workflow for a competitive radioligand binding assay.
References
- 1. 2C-B - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2C (psychedelics) - Wikipedia [en.wikipedia.org]
- 6. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of 1-(2,4-dimethoxyphenyl)-N-methylmethanamine Reaction Byproducts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-(2,4-dimethoxyphenyl)-N-methylmethanamine, a key intermediate in various research and development applications, is predominantly achieved through the reductive amination of 2,4-dimethoxybenzaldehyde with methylamine. While this method is generally efficient, the formation of reaction byproducts can impact purity, yield, and downstream applications. This guide provides a comparative analysis of the common byproducts, the influence of different synthetic protocols on their formation, and the analytical methods for their characterization.
Comparison of Reductive Amination Protocols and Associated Byproducts
The choice of reducing agent is a critical factor in controlling byproduct formation during the synthesis of this compound. The two primary byproducts of concern are the over-alkylated tertiary amine, N,N-bis(2,4-dimethoxybenzyl)methylamine, and the alcohol resulting from the reduction of the starting aldehyde, (2,4-dimethoxyphenyl)methanol.
| Reducing Agent | Key Characteristics | Expected Byproduct Profile |
| Sodium Borohydride (NaBH₄) | A strong, less selective reducing agent. Capable of reducing both the intermediate imine and the starting aldehyde. | - Higher potential for (2,4-dimethoxyphenyl)methanol formation , especially if the imine formation is not complete before the addition of the reducing agent. - Moderate potential for N,N-bis(2,4-dimethoxybenzyl)methylamine formation , influenced by the stoichiometry of the reactants. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A milder and more selective reducing agent. Preferentially reduces the protonated imine over the aldehyde. | - Lower potential for (2,4-dimethoxyphenyl)methanol formation due to its selectivity for the imine. - Moderate potential for N,N-bis(2,4-dimethoxybenzyl)methylamine formation , which can be minimized by using an excess of methylamine. |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | A clean and efficient method, though it may require specialized equipment. | - Low potential for (2,4-dimethoxyphenyl)methanol formation . - Potential for N,N-bis(2,4-dimethoxybenzyl)methylamine formation , dependent on reaction conditions and catalyst activity. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Sodium Borohydride
This protocol is adapted from a known synthetic procedure.
-
Imine Formation:
-
In a suitable reaction vessel, dissolve 2,4-dimethoxybenzaldehyde (1.0 eq) in methanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of methylamine (2.0-4.0 eq) in methanol to the cooled aldehyde solution while stirring.
-
Continue stirring at 0°C for 1 hour to facilitate the formation of the corresponding imine.
-
-
Reduction:
-
To the reaction mixture, add sodium borohydride (1.2-1.5 eq) portion-wise, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
-
Work-up and Purification:
-
Acidify the reaction mixture with dilute hydrochloric acid.
-
Remove the methanol under reduced pressure.
-
Dilute the residue with water and basify with a sodium hydroxide solution.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography.
-
Protocol 2: Characterization of Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Withdraw a small aliquot from the crude reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., ethyl acetate, dichloromethane).
-
If necessary, derivatize the sample with an agent like heptafluorobutyric anhydride (HFBA) to improve the chromatographic resolution and mass spectral fragmentation patterns of the amines.
-
-
GC-MS Analysis:
-
Injector: Split/splitless injector, operated in split mode.
-
Carrier Gas: Helium or hydrogen.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Program: A temperature gradient program to ensure the separation of components with different boiling points. For example, an initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 10 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-550.
-
-
Data Analysis:
-
Identify the peaks corresponding to the main product and byproducts by comparing their retention times and mass spectra with reference standards or by interpreting their fragmentation patterns.
-
Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram (TIC).
-
Protocol 3: Characterization of Byproducts by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve the crude product in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
-
¹H NMR Analysis:
-
Acquire a ¹H NMR spectrum.
-
Expected Signals for this compound: Aromatic protons (around 6.4-7.2 ppm), methoxy protons (two singlets around 3.8 ppm), benzylic protons (a singlet or doublet around 3.6 ppm), and N-methyl protons (a singlet around 2.3 ppm).
-
Expected Signals for (2,4-dimethoxyphenyl)methanol: A characteristic singlet for the benzylic CH₂ protons adjacent to the hydroxyl group (around 4.6 ppm) and a broad singlet for the hydroxyl proton.
-
Expected Signals for N,N-bis(2,4-dimethoxybenzyl)methylamine: Two sets of aromatic and methoxy signals, two benzylic CH₂ signals, and a singlet for the N-methyl group.
-
-
¹³C NMR Analysis:
-
Acquire a ¹³C NMR spectrum to confirm the carbon framework of the product and byproducts.
-
Visualizing Reaction Pathways and Byproduct Formation
Caption: Synthesis pathway and major byproducts.
Caption: General experimental workflow.
Conclusion
The characterization and control of byproducts in the synthesis of this compound are crucial for obtaining a high-purity product. The primary byproducts, resulting from over-alkylation and aldehyde reduction, can be effectively minimized through the careful selection of the reducing agent and optimization of reaction conditions. Sodium triacetoxyborohydride generally offers superior selectivity compared to sodium borohydride, leading to a cleaner reaction profile. The implementation of robust analytical techniques such as GC-MS and NMR is essential for the accurate identification and quantification of these impurities, ensuring the quality and reliability of the final product for research and development purposes.
comparing the reactivity of 2,4-dimethoxybenzaldehyde with other substituted benzaldehydes
In the landscape of organic synthesis, substituted benzaldehydes are foundational building blocks for a myriad of complex molecules, from pharmaceuticals to advanced materials. The nature and position of substituents on the aromatic ring profoundly influence the reactivity of the aldehyde functional group. This guide provides an objective comparison of the reactivity of 2,4-dimethoxybenzaldehyde with other common substituted benzaldehydes, supported by established chemical principles and experimental data.
The reactivity of the carbonyl group in benzaldehydes is primarily governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) enhance this electrophilicity, making the aldehyde more susceptible to nucleophilic attack, thereby increasing reaction rates.[1][2] Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon, leading to slower reaction rates.[1][2] 2,4-Dimethoxybenzaldehyde, possessing two electron-donating methoxy groups, exhibits a distinct reactivity profile shaped by these electronic effects.
Electronic and Steric Influence of Methoxy Groups
The two methoxy groups in 2,4-dimethoxybenzaldehyde are electron-donating through resonance, which increases the electron density of the benzene ring and the carbonyl oxygen.[3] This effect reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and thus less reactive towards nucleophiles compared to unsubstituted benzaldehyde.[3][4] While the ortho-methoxy group can also introduce some steric hindrance, this effect is significantly less pronounced than in its 2,6-dimethoxy isomer, where the aldehyde is flanked by two bulky groups.[2][3]
Comparative Reactivity in Key Organic Reactions
The moderated reactivity of 2,4-dimethoxybenzaldehyde is evident across several classes of organic reactions. The general trend observed is that benzaldehydes with EWGs (e.g., -NO₂, -Cl) react faster, while those with EDGs (e.g., -OCH₃, -CH₃) react slower.
Knoevenagel Condensation
The Knoevenagel condensation involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[5] The reaction rate is highly sensitive to the electrophilicity of the aldehyde. Studies have shown that the rate of condensation increases with the presence of electron-withdrawing groups on the aromatic ring of the aldehyde.[6] Consequently, 2,4-dimethoxybenzaldehyde is expected to exhibit lower reactivity in this reaction compared to benzaldehyde or nitro-substituted benzaldehydes.
Wittig Reaction
The Wittig reaction, which converts aldehydes and ketones to alkenes, proceeds via nucleophilic attack of a phosphorus ylide on the carbonyl carbon.[7][8] Similar to other nucleophilic addition reactions, benzaldehydes with electron-withdrawing groups show significantly higher reaction rates compared to those with electron-donating groups.[1] The electron-rich nature of 2,4-dimethoxybenzaldehyde deactivates the carbonyl group towards the ylide, resulting in slower reaction kinetics.
Cannizzaro Reaction
The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid.[9][10] The reaction is initiated by the attack of a hydroxide ion on the carbonyl carbon. The reactivity in the Cannizzaro reaction is correlated with the electrophilicity of the aldehyde. Therefore, the order of reactivity is generally observed as: 4-nitrobenzaldehyde > benzaldehyde > 4-methylbenzaldehyde > 4-methoxybenzaldehyde.[11] With two strong electron-donating groups, 2,4-dimethoxybenzaldehyde is expected to be even less reactive than 4-methoxybenzaldehyde.
Data Presentation
The following table summarizes the expected relative reactivity of 2,4-dimethoxybenzaldehyde compared to other substituted benzaldehydes in common nucleophilic addition reactions. The reactivity is ranked qualitatively based on the electronic effects of the substituents.
| Aldehyde | Substituent(s) | Electronic Effect | Expected Relative Reactivity |
| 4-Nitrobenzaldehyde | 4-NO₂ | Strong Electron-Withdrawing | Very High |
| 4-Chlorobenzaldehyde | 4-Cl | Electron-Withdrawing | High |
| Benzaldehyde | -H | Neutral (Reference) | Moderate |
| 4-Methylbenzaldehyde | 4-CH₃ | Electron-Donating | Low |
| 4-Methoxybenzaldehyde | 4-OCH₃ | Strong Electron-Donating | Very Low |
| 2,4-Dimethoxybenzaldehyde | 2,4-(OCH₃)₂ | Very Strong Electron-Donating | Extremely Low |
Experimental Protocols
To obtain reliable comparative kinetic data, a standardized experimental protocol is essential. The following is a representative protocol for a Knoevenagel condensation that can be adapted to compare the reactivity of various benzaldehydes.
Protocol: Comparative Knoevenagel Condensation
Objective: To compare the reaction rate of 2,4-dimethoxybenzaldehyde with other substituted benzaldehydes (e.g., benzaldehyde, 4-nitrobenzaldehyde) in a Knoevenagel condensation with malononitrile.
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Piperidine (0.1 mmol, catalyst)
-
Ethanol (10 mL, solvent)
-
Magnetic stirrer and heating mantle
-
Reflux condenser
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a 50 mL round-bottom flask, dissolve the substituted benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in 10 mL of ethanol.
-
Add piperidine (0.1 mmol) to the solution.
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.
-
Heat the mixture to a gentle reflux (approx. 78°C) with constant stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 15 minutes) and analyzing them by TLC. The consumption of the starting aldehyde is monitored.
-
The reaction is considered complete when the starting aldehyde spot is no longer visible on the TLC plate.
-
Record the time required for the completion of each reaction. A shorter reaction time indicates higher reactivity.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will typically precipitate.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to determine the yield.
Mandatory Visualization
Caption: Influence of substituents on nucleophilic addition to benzaldehyde.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 10. BJOC - Synthetic applications of the Cannizzaro reaction [beilstein-journals.org]
- 11. quora.com [quora.com]
Safety Operating Guide
1-(2,4-dimethoxyphenyl)-N-methylmethanamine proper disposal procedures
Proper handling and disposal of 1-(2,4-dimethoxyphenyl)-N-methylmethanamine are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This compound is classified as a hazardous chemical and must be managed accordingly. The following procedures provide a comprehensive guide for its safe disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is essential to consult the Safety Data Sheet (SDS) for this compound. This chemical is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2][3][4] Always wear appropriate Personal Protective Equipment (PPE) when handling this substance.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face Protection | Tightly fitting safety goggles or a face shield.[5] | To prevent accidental splashes to the eyes. |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile rubber).[5][6] | To avoid direct skin contact. |
| Body Protection | A flame-resistant lab coat and closed-toe shoes.[6] | To protect skin from potential exposure. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To minimize inhalation of vapors. |
In case of exposure, follow the first-aid measures outlined in the SDS immediately and seek medical attention.[6]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [6][7]
1. Waste Identification and Segregation:
-
Properly identify the waste as "this compound".
-
This chemical waste must be segregated from other waste streams to prevent dangerous reactions.[6] Do not mix it with incompatible materials such as acids, bases, or oxidizing agents.[6][8]
2. Waste Collection:
-
Use a dedicated, leak-proof hazardous waste container made of a compatible material for this liquid waste.[6][8]
-
The container must have a secure, tight-fitting screw cap.[8]
-
When filling the container, leave at least one inch of headspace to allow for vapor expansion.[6][8]
3. Labeling:
-
Affix a "Hazardous Waste" label to the container.[6]
-
The label must include the full chemical name, "this compound," without abbreviations.[6]
-
Clearly indicate the accumulation start date (the date the first drop of waste is added to the container).[6][9]
-
Maintain a log of all chemicals added to the waste container to ensure an accurate inventory.[6]
4. Storage:
-
Store the waste container in a designated and clearly marked Satellite Accumulation Area (SAA) within the laboratory.[6][8]
-
The SAA must be at or near the point of generation.[6]
-
Ensure the container is kept closed at all times except when adding waste.[6][7]
-
Store in a cool, dry, and well-ventilated place, away from heat or sources of ignition.[5]
5. Final Disposal:
-
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6]
-
Contact your EHS office to schedule a waste pickup when the container is full or approaching the regulatory time limit for storage.[6]
6. Decontamination of Empty Containers:
-
Empty containers that held this compound must be decontaminated before disposal.[6]
-
Triple rinse the container with a suitable solvent capable of dissolving the chemical residue.[6][7][10]
-
The first rinseate is considered hazardous waste and must be collected and disposed of accordingly.[6][10] For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[6]
-
After triple rinsing, allow the container to air dry completely in a well-ventilated area, such as a fume hood.[6][10]
-
Deface the original chemical label before disposing of the decontaminated container as regular trash.[7]
Quantitative Disposal Guidelines
The following table summarizes general quantitative limits for hazardous waste management that are applicable in most research settings. Always verify specific limits with your local regulations and institutional policies.
Table 2: General Quantitative Limits for Hazardous Waste
| Parameter | Guideline | Source |
|---|---|---|
| Satellite Accumulation Area (SAA) Limit | Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste. | [6] |
| Container Headspace | Leave at least one inch of headroom in liquid waste containers. | [6][8] |
| Aqueous Waste pH for Drain Disposal | pH between 5.5 and 10.5 may be acceptable for non-hazardous aqueous solutions in small quantities. This is not applicable to this compound. |[6] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | 102503-23-1 [sigmaaldrich.com]
- 2. This compound | 102503-23-1 [sigmaaldrich.com]
- 3. This compound | 102503-23-1 [sigmaaldrich.com]
- 4. 102503-23-1|this compound|BLD Pharm [bldpharm.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. benchchem.com [benchchem.com]
- 7. vumc.org [vumc.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 10. olseh.iisc.ac.in [olseh.iisc.ac.in]
Essential Safety and Operational Guide for Handling 1-(2,4-dimethoxyphenyl)-N-methylmethanamine
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for handling 1-(2,4-dimethoxyphenyl)-N-methylmethanamine. Adherence to these procedures is essential for ensuring laboratory safety and mitigating potential exposure risks.
Hazard Summary
This compound is classified with the following hazards:
GHS Pictogram: GHS07 (Exclamation Mark)[1][2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against exposure. The following table summarizes the required PPE for handling this compound.
| Protection Level | Equipment | Purpose & Specifications |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to vapors. All handling of the compound should be performed within a properly functioning fume hood. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles are required to protect against splashes. A face shield offers broader protection and should be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a high risk of splashing. |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., Neoprene or Butyl rubber over Nitrile) | To prevent skin contact. While nitrile gloves offer some splash protection, they may have limited resistance to aromatic amines.[3] Therefore, double-gloving with a more resistant outer glove is recommended. Gloves should be changed frequently and immediately upon contamination. |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination. |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects. |
| Respiratory Protection | NIOSH-Approved Respirator with Organic Vapor/Ammonia/Methylamine Cartridge | Required when working outside of a fume hood or if engineering controls are insufficient. The specific cartridge should be selected based on a site-specific risk assessment.[4][5] |
Operational Plan: A Step-by-Step Protocol
A systematic approach is crucial for both safety and experimental integrity.
Experimental Protocol: General Handling of a Hazardous Liquid
-
Pre-Handling Preparation:
-
Conduct a thorough risk assessment for the planned experiment.
-
Ensure a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.
-
Verify that the chemical fume hood is functioning correctly.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Donning PPE:
-
Put on all required PPE as outlined in the table above before entering the designated handling area.
-
-
Handling the Compound:
-
Work Area Preparation: Conduct all manipulations within a certified chemical fume hood. Place an absorbent, disposable bench liner on the work surface.
-
Weighing/Measuring: If transferring the liquid by volume, use appropriate volumetric glassware. If weighing, do so in a tared, sealed container within the fume hood.
-
Dissolution/Dilution: When preparing solutions, slowly add the this compound to the solvent to avoid splashing.
-
Reactions: For chemical reactions, use appropriate glassware and securely set up the apparatus within the fume hood.
-
-
Post-Operational Procedures:
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.
-
Waste Disposal: Dispose of all contaminated materials as outlined in the disposal plan below.[2]
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Liquid Waste:
-
Collect all unused solutions and solvent rinses containing the compound in a dedicated, labeled, and sealed hazardous waste container.
-
The container should be designated for non-halogenated organic waste containing amines. Do not mix with incompatible waste streams.
-
-
Solid Waste:
-
Place all contaminated disposable items, such as gloves, pipette tips, and bench liners, in a designated solid hazardous waste container.
-
-
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Pickup: Follow your institution's specific procedures for hazardous waste pickup and disposal by a licensed professional waste disposal service.[2] Under no circumstances should this chemical be disposed of down the drain.
-
Visual Workflow Diagrams
To further clarify the procedural steps and decision-making processes, the following diagrams have been created.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
